molecular formula C10H17BrO4 B030597 Diethyl 3-bromopropylmalonate CAS No. 10149-21-0

Diethyl 3-bromopropylmalonate

Cat. No.: B030597
CAS No.: 10149-21-0
M. Wt: 281.14 g/mol
InChI Key: XFJBYTQAUFEFQH-UHFFFAOYSA-N
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Description

Diethyl 3-bromopropylmalonate is a high-purity, bifunctional building block of significant value in advanced organic synthesis and medicinal chemistry. Its structure features a reactive bromoalkyl chain and two ester-protected malonate groups, enabling its use in consecutive and diverse transformation pathways. The primary research application of this compound is as a key precursor for the synthesis of complex carboxylic acids, γ-amino acids, and various nitrogen-containing heterocycles via nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, allowing for efficient alkylation of nucleophiles such as amines, thiols, and stabilized carbons to introduce a 3-carbethoxypropyl chain. Subsequently, the malonate moiety can be selectively deprotected and decarboxylated to yield γ-aminobutanoic acid (GABA) analogs, pyrrolidines, and other pharmaceutically relevant scaffolds. Its mechanism of action is rooted in its role as an electrophilic alkylating agent, facilitating carbon-chain elongation and heterocycle formation. Researchers utilize Diethyl 3-bromopropylmalonate in the development of novel drug candidates, particularly in central nervous system (CNS) targeted therapies, and in materials science for the modular construction of functionalized polymers. This reagent offers a streamlined and convergent approach to complex molecular architectures, making it an indispensable tool for synthetic chemists.

Properties

IUPAC Name

diethyl 2-(3-bromopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJBYTQAUFEFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480699
Record name DIETHYL 3-BROMOPROPYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10149-21-0
Record name DIETHYL 3-BROMOPROPYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 3-bromopropylmalonate (CAS 10149-21-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-bromopropylmalonate, with the CAS registry number 10149-21-0, is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates a malonic ester moiety and a terminal alkyl bromide, rendering it a valuable building block for the synthesis of a wide array of carbocyclic and heterocyclic systems, as well as complex acyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development.

Physicochemical Properties

The physical and chemical properties of Diethyl 3-bromopropylmalonate are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueReference
CAS Number 10149-21-0[1]
Molecular Formula C₁₀H₁₇BrO₄[1][2]
Molecular Weight 281.14 g/mol [1][2]
Boiling Point 150-155 °C at 10 Torr[2]
Density 1.286 g/cm³[2]
IUPAC Name diethyl 2-(3-bromopropyl)propanedioate[1]
Synonyms Diethyl 2-(3-bromopropyl)malonate, (3-Bromopropyl)propanedioic Acid 1,3-Diethyl Ester[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]
pKa (Predicted) 12.62 ± 0.59[2]
LogP 1.90390[2]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 4[1][2]
Rotatable Bond Count 9[1][2]

Synthesis of Diethyl 3-bromopropylmalonate

The synthesis of Diethyl 3-bromopropylmalonate is typically achieved through the alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis, which relies on the acidity of the α-hydrogen of the malonic ester.

Synthetic Workflow Visualization

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Diethyl Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl Malonate->Deprotonation 1. Add Base Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Deprotonation Alkylating Agent (1,3-dibromopropane) Alkylating Agent (1,3-dibromopropane) Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Alkylating Agent (1,3-dibromopropane)->Nucleophilic Attack (SN2) 2. Add Alkylating Agent Deprotonation->Nucleophilic Attack (SN2) Forms Enolate Workup & Purification Workup & Purification Nucleophilic Attack (SN2)->Workup & Purification Forms Product Diethyl 3-bromopropylmalonate Diethyl 3-bromopropylmalonate Workup & Purification->Diethyl 3-bromopropylmalonate Isolation

Caption: Synthetic workflow for Diethyl 3-bromopropylmalonate.

Step-by-Step Synthesis Protocol
  • Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium ethoxide (NaOEt) in absolute ethanol is prepared. The choice of sodium ethoxide as the base is critical as it prevents transesterification with the diethyl ester groups of the malonate.

  • Deprotonation: Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature, typically below 50°C, to form the sodium salt of diethyl malonate, a key enolate intermediate.[3] The formation of a white precipitate of the sodium salt is often observed.[3]

  • Alkylation: An excess of 1,3-dibromopropane is then added to the reaction mixture. The use of an excess of the dihalide minimizes the formation of the dialkylated product. The reaction is then heated to reflux to facilitate the S(_N)2 reaction between the enolate and the primary alkyl bromide.

  • Workup: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure.[3] Water is added to dissolve the sodium bromide salt, and the organic layer is separated.[3] The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize the yield.[3]

  • Purification: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Diethyl 3-bromopropylmalonate.[3]

Chemical Reactivity and Synthetic Applications

The unique structure of Diethyl 3-bromopropylmalonate provides multiple reaction pathways for synthetic chemists. The key reactive sites are:

  • The acidic α-hydrogen: Allows for a second alkylation or other modifications.

  • The ester groups: Can be hydrolyzed to the corresponding dicarboxylic acid.

  • The terminal bromide: A good leaving group for nucleophilic substitution reactions.

A primary application of this reagent is in the synthesis of cyclic compounds through intramolecular cyclization.

Intramolecular Cyclization Pathway

G Start Diethyl 3-bromopropylmalonate Base Addition of a second equivalent of base (e.g., NaOEt) Start->Base Enolate Formation of the enolate at the α-carbon Base->Enolate Cyclization Intramolecular SN2 attack of the enolate on the carbon bearing the bromine Enolate->Cyclization Product Diethyl cyclobutane-1,1-dicarboxylate Cyclization->Product

Caption: Intramolecular cyclization of Diethyl 3-bromopropylmalonate.

Representative Protocol: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
  • Second Deprotonation: To a solution of sodium ethoxide in ethanol, Diethyl 3-bromopropylmalonate is added dropwise at room temperature. This removes the remaining acidic α-hydrogen, forming a new enolate.

  • Intramolecular Cyclization: The reaction mixture is heated to reflux. The newly formed enolate acts as an internal nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a four-membered ring.

  • Workup and Purification: The workup and purification procedure is similar to the synthesis of the starting material, involving removal of the solvent, extraction, and purification by vacuum distillation to yield the cyclobutane product.

Applications in Drug Discovery and Development

Diethyl 3-bromopropylmalonate is a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its ability to introduce a cyclopropyl or cyclobutyl moiety, or to serve as a linker, makes it a versatile tool for medicinal chemists. It has been identified as a byproduct in the production of the anticancer drug Carboplatin.[4] More broadly, compounds derived from substituted malonic esters are integral to the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other therapeutic agents. The malonic ester synthesis allows for the creation of a wide range of substituted carboxylic acids which are common structural motifs in many drugs.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 3-bromopropylmalonate.

  • Hazards: This compound may cause skin and eye irritation.[6] It is advisable to consult the Safety Data Sheet (SDS) for comprehensive hazard information.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

    • Avoid inhalation of vapors and contact with skin and eyes.[7][8]

    • In case of contact, flush the affected area with plenty of water.[7][8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Diethyl 3-bromopropylmalonate (CAS 10149-21-0) is a cornerstone reagent in modern organic synthesis. Its dual functionality allows for the construction of complex molecular architectures through straightforward and well-established reaction pathways. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

  • LookChem. Diethyl 3-bromopropylmalonate. [Link]

  • LookChem. Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • PubChem. Diethyl (3-bromopropyl)phosphonate. [Link]

  • PubChem. Diethyl 3-bromopropylmalonate. [Link]

  • YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]

  • YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

  • YouTube. Conversion of Diethylmalonate to 3 Phenylpropanoic acid. [Link]

  • Chem-supply. diethyl malonate suppliers USA. [Link]

  • Angene Chemical. Diethyl(3-bromopropyl)phosphonate(CAS# 1186-10-3). [Link]

Sources

Diethyl 3-bromopropylmalonate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

Diethyl 3-bromopropylmalonate is a diester derivative of malonic acid, functionalized with a terminal bromine atom. This bifunctional nature makes it a versatile building block in organic chemistry.

Table 1: Physicochemical Properties of Diethyl 3-bromopropylmalonate

PropertyValue
Molecular Formula C10H17BrO4[1]
Molecular Weight 281.147 g/mol [1]
CAS Number 10149-21-0[1]
Appearance Colorless to pale yellow liquid
Boiling Point 150-155 °C at 10 Torr[1]
Density 1.286 g/cm³[1]
Solubility Soluble in chloroform, dichloromethane, and methanol.[1]

Synthesis of Diethyl 3-bromopropylmalonate

The synthesis of Diethyl 3-bromopropylmalonate is a classic example of a malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[2] The following protocol is a standard laboratory procedure.

Synthesis Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Diethyl 3-bromopropylmalonate C->E SN2 Attack D 1,3-Dibromopropane D->E F Reaction Mixture G Aqueous Work-up F->G H Extraction G->H I Distillation H->I J Pure Product I->J

Caption: Synthesis workflow for Diethyl 3-bromopropylmalonate.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1,3-Dibromopropane

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. The flask is cooled in an ice bath. Diethyl malonate is added dropwise to the stirred solution. The acidic α-hydrogen of diethyl malonate is deprotonated by the strong base, sodium ethoxide, to form the resonance-stabilized diethyl malonate enolate.[2]

  • Alkylation: 1,3-Dibromopropane is then added dropwise to the enolate solution. The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The enolate acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Diethyl 3-bromopropylmalonate.

Applications in Research and Drug Development

Diethyl 3-bromopropylmalonate is a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[3][4]

Synthesis of Carbocyclic Compounds

A primary application of Diethyl 3-bromopropylmalonate is in the synthesis of cyclobutane derivatives.[5][6] The presence of the terminal bromine and the active methylene group allows for an intramolecular cyclization reaction. This is achieved by treating Diethyl 3-bromopropylmalonate with a strong base, which deprotonates the α-carbon, and the resulting carbanion displaces the intramolecular bromide to form a four-membered ring. These cyclobutane motifs are important structural components in many biologically active molecules.

Precursor for Substituted Carboxylic Acids

Following the initial alkylation, the resulting substituted malonic ester can be hydrolyzed and decarboxylated to yield a substituted carboxylic acid.[2] This allows for the introduction of a three-carbon chain with a terminal bromine, which can be further functionalized.

Use in the Synthesis of Heterocyclic Compounds

The electrophilic and nucleophilic centers in Diethyl 3-bromopropylmalonate make it a suitable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Safety and Handling

Caution: The following safety information is based on the Safety Data Sheet for the closely related compound, Diethyl bromomalonate.[7][8][9] It is imperative to consult the specific SDS for Diethyl 3-bromopropylmalonate before handling.

  • Hazards: Causes severe skin burns and eye damage.[7][9] May cause respiratory irritation.[9]

  • Precautions:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

    • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

    • Avoid breathing vapors or mists.[7][8]

    • Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

Conclusion

Diethyl 3-bromopropylmalonate is a highly versatile and valuable reagent in organic synthesis. Its unique structure allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • LookChem. (n.d.). Diethyl 3-bromopropylmalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • YouTube. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 3-bromopropylmalonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chegg. (2021, April 12). Question: When diethylmalonate was treated with two equivalents of sodium ethoxide in ethanol and then 1,3-dibromopropane.... Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Diethyl 2-(3-bromopropyl)malonate

[1]

Introduction: The Bifunctional "Molecular Lego"

Diethyl 2-(3-bromopropyl)malonate (CAS 10149-21-0) represents a critical class of bifunctional aliphatic building blocks in medicinal chemistry.[1] Structurally, it possesses two distinct reactive termini:[1]

  • The Malonate Head: A pro-nucleophilic center (pKa ~13) capable of decarboxylation to yield substituted acetic acids or further alkylation to form quaternary carbon centers.[1]

  • The Alkyl Bromide Tail: An electrophilic site primed for

    
     displacement by amines, thiols, or carbon nucleophiles.[1]
    

This dual reactivity makes it an indispensable "linker" scaffold for synthesizing non-natural amino acids (e.g., ornithine analogs), functionalized heterocycles, and complex pharmaceutical intermediates.[1] This guide moves beyond basic data, offering a field-tested protocol for handling, characterization, and application.[1]

Physicochemical Matrix

The following data aggregates experimental values and validated predictive models. Note the critical distinction in boiling point pressures; attempting to distill this compound at atmospheric pressure will result in thermal degradation.[1]

Table 1: Core Physical Properties[2][3]
PropertyValue / RangeTechnical Commentary
CAS Number 10149-21-0
Molecular Formula

Molecular Weight 281.14 g/mol Essential for stoichiometric calculations.[1]
Appearance Colorless to pale yellow liquidDarkening indicates bromide decomposition or oxidation.[1]
Density 1.286 g/mL (at 25°C)High density facilitates phase separation from aqueous layers (bottom layer).[1]
Boiling Point 150–155 °C @ 10 TorrCritical: Do not heat >160°C. Vacuum distillation required.[1]
Refractive Index

Useful for quick purity checks inline.[1]
Solubility DCM, Chloroform, EtOAc, MeOHImmiscible with water; hydrolyzes slowly in aqueous base.[1]
Flash Point >110 °C (Estimated)Class IIIB Combustible Liquid.[1]

Structural Insights & Reactivity Map[1][4]

To understand how to use this reagent, one must visualize its electron density distribution.[1] The molecule contains a "Soft" electrophile (Alkyl Bromide) and a "Hard" pro-nucleophile (Malonate Alpha-Carbon).[1]

Graphviz Diagram 1: Reactivity & Functional Logic

ReactivityMapMoleculeDiethyl 2-(3-bromopropyl)malonateMalonateMalonate Head(Nucleophilic Potential)Molecule->MalonateLinkerPropyl Linker(Spacer)Molecule->LinkerBromideAlkyl Bromide(Electrophilic Site)Molecule->BromideReactivity1Alpha-Proton Acidic (pKa ~13)Site of 2nd AlkylationMalonate->Reactivity1 Base ActivationReactivity2Leaving Group (Br-)Site of SN2 AttackBromide->Reactivity2 Nucleophile Attack

Figure 1: Functional decomposition of CAS 10149-21-0.[1] The molecule acts as a bridge, allowing the coupling of two distinct fragments via orthogonal reaction mechanisms.[1]

Handling, Storage, and Stability Protocol

Expertise Note: The primary failure mode with this reagent is hydrolysis of the ester groups or photolytic degradation of the C-Br bond.[1]

Storage Protocol (Self-Validating System)
  • Atmosphere: Store under Argon or Nitrogen.[1] The alpha-proton is acidic enough that atmospheric moisture/CO2 cycling can slowly degrade the material over months.[1]

  • Temperature: Refrigerate (2–8°C). While stable at room temperature for weeks, long-term storage requires cold to prevent slow elimination of HBr (which autocatalyzes further decomposition).[1]

  • Container: Amber glass is mandatory.[1] Alkyl bromides are susceptible to radical formation under UV light, leading to discoloration (liberation of

    
    ).[1]
    
Safety Precaution
  • Lachrymator Potential: While not as potent as benzyl bromide, alkyl bromides can be irritating.[1] Handle in a fume hood.

  • Skin Absorption: The lipophilic ethyl esters facilitate skin permeation.[1] Double-gloving (Nitrile) is recommended.[1]

Synthetic Utility: The "Cyclization" Workflow[4]

A common application of this reagent is the synthesis of substituted piperidines or pyrrolidines, or the extension of carbon chains.[1] Below is a generalized workflow for a Malonic Ester Synthesis application.

Experimental Logic[1][4][5]
  • Why use this reagent? It introduces a 3-carbon chain terminated by a leaving group.[1]

  • Causality: If you use a strong base (NaH) with a nucleophile, you can cyclize onto the bromide intramolecularly or attach a new group intermolecularly.[1]

Workflow Diagram

SynthesisWorkflowcluster_0Step 1: Activationcluster_1Step 2: Coupling (SN2)cluster_2Step 3: Cyclization / HydrolysisStartTarget Nucleophile(e.g., Primary Amine R-NH2)IntermediateActivated NucleophileStart->Intermediate DeprotonationBaseBase (K2CO3 or NaH)Base->IntermediateCoupledProductN-Alkylated IntermediateIntermediate->CoupledProduct Attacks Br-CarbonReagentDiethyl 2-(3-bromopropyl)malonate(CAS 10149-21-0)Reagent->CoupledProductFinalCyclic Lactam / Amino AcidCoupledProduct->Final Heat/Acid Hydrolysis (-CO2)

Figure 2: Typical synthetic pathway utilizing the electrophilic bromide tail for N-alkylation followed by ring closure.[1]

Analytical Characterization (QC)[1]

To verify the identity of CAS 10149-21-0, use the following expected NMR signature.

NMR Prediction (300 MHz, )
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
4.15 – 4.25 Quartet (q)4H

Deshielded by ester oxygen.[1]
3.35 – 3.45 Triplet (t)2H

Deshielded by bromine (electronegative).[1]
3.30 – 3.38 Triplet (t)1H

The "Malonate" proton.[1]
1.95 – 2.10 Multiplet (m)2H

Propyl chain (internal).[1]
1.80 – 1.95 Multiplet (m)2H

Propyl chain (internal).[1]
1.25 – 1.30 Triplet (t)6H

Methyl terminus of ethyl ester.[1]

QC Checkpoint:

  • If the triplet at 3.35 ppm is missing or shifted upfield, the bromide may have hydrolyzed to the alcohol (

    
    ).[1]
    
  • If the integral of the ethyl group (4.2 ppm) drops, transesterification or hydrolysis has occurred.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12212854, Diethyl 2-(3-bromopropyl)malonate.[1] Retrieved from [Link][1]

  • LookChem. Diethyl 3-bromopropylmalonate Physical Properties and Safety Data. Retrieved from [Link][1][2]

Diethyl 3-bromopropylmalonate boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and handling of Diethyl 3-bromopropylmalonate (CAS: 10149-21-0). It focuses on the critical distinction between the linear target molecule and its thermodynamic sink, the cyclobutane derivative.

Physicochemical Characterization, Synthetic Strategy, and Quality Control

Executive Summary

Diethyl 3-bromopropylmalonate is a bifunctional building block utilized in the synthesis of non-proteinogenic amino acids, heterocyclic pharmaceuticals, and valproic acid derivatives. Its utility stems from the differential reactivity of its two electrophilic sites (the alkyl bromide and the diester) and the nucleophilic potential of the


-carbon.

Successful utilization of this compound requires rigorous control over its synthesis to prevent intramolecular cyclization (forming diethyl 1,1-cyclobutanedicarboxylate) and intermolecular dimerization . This guide provides the specific parameters to isolate the linear bromide species.

Part 1: Physicochemical Profile

The following data represents the experimental consensus for the linear alkyl bromide. Note the critical deviation in boiling point compared to its cyclized impurity.

Core Properties Table
PropertyValueConditions / Notes
Boiling Point 150 – 155 °C @ 10 mmHg (Torr)
Density 1.286 g/mL @ 25 °C
Molecular Weight 281.14 g/mol Formula:

Appearance Colorless to pale yellow liquidDarkens upon storage (oxidation/hydrolysis)
Solubility DCM, Chloroform, Ethyl AcetateImmiscible in water
Impurity Differentiation (Critical QC)

A common failure mode in synthesis is the inadvertent formation of the cyclobutane derivative. You must validate your product against these impurity markers:

CompoundStructureBoiling Point (Vacuum)Density
Target: Diethyl 3-bromopropylmalonateLinear Chain150-155 °C @ 10 Torr 1.286 g/mL
Impurity: Diethyl 1,1-cyclobutanedicarboxylateCyclic Ring104-105 °C @ 12 Torr1.050 g/mL

Analyst Note: If your distillate boils near 100–110 °C (at ~10-12 mmHg) and has a density near water (~1.05), you have synthesized the cyclobutane, not the linear bromide.

Part 2: Synthetic Pathways & Mechanism

The synthesis relies on the alkylation of the diethyl malonate enolate with 1,3-dibromopropane. The reaction is governed by a competition between Substitution (


)  and Cyclization .
Reaction Logic Diagram

The following Graphviz diagram illustrates the kinetic competition. To secure the target, the reaction environment must statistically favor the collision of the enolate with unreacted dibromide.

ReactionPathways Reactants Diethyl Malonate + NaOEt Intermediate Enolate Anion Reactants->Intermediate Deprotonation Target TARGET: Diethyl 3-bromopropylmalonate (Linear) Intermediate->Target S_N2 Attack on Excess Reagent Reagent 1,3-Dibromopropane (Excess) Reagent->Target + Br-(CH2)3-Br Side_Cyclic IMPURITY A: Diethyl 1,1-cyclobutanedicarboxylate (Cyclized) Target->Side_Cyclic Intramolecular Alkylation (Favored by 1:1 Stoichiometry) Side_Dimer IMPURITY B: Bis(diethyl malonyl)propane (Dimer) Target->Side_Dimer Intermolecular Attack (Favored by High Conc.)

Figure 1: Kinetic competition in the alkylation of diethyl malonate. Path to the target requires excess electrophile to suppress the red dashed pathways.

Mechanistic Control Strategy[3]
  • Stoichiometry (The "Dilution Principle"): You must use 3.0 to 4.0 equivalents of 1,3-dibromopropane relative to diethyl malonate. This ensures that when the malonate enolate attacks, it statistically hits a fresh dibromide molecule rather than a mono-alkylated product (which would lead to dimerization).

  • Inverse Addition: Do not add the dibromide to the enolate. Instead, add the enolate solution slowly to the refluxing dibromide . This keeps the concentration of enolate low relative to the electrophile at all times.

Part 3: Experimental Protocol

Objective: Synthesis of 50g of Diethyl 3-bromopropylmalonate. Safety: Work in a fume hood. 1,3-dibromopropane is toxic.

Reagents
  • Diethyl malonate: 0.2 mol (32.0 g)

  • Sodium Ethoxide (21% wt in EtOH): 0.2 mol (68 mL)

  • 1,3-Dibromopropane: 0.6 mol (121.0 g) [3.0 equiv excess]

  • Ethanol (Absolute): 100 mL

Workflow
  • Enolate Formation:

    • In a dry flask under

      
      , charge the diethyl malonate.
      
    • Add Sodium Ethoxide solution dropwise at 0°C. Stir for 30 minutes at room temperature. The solution may become turbid (sodium salt precipitation).

  • Inverse Addition (Critical Step):

    • In a separate 500mL 3-neck flask, heat the neat 1,3-dibromopropane to 60°C.

    • Transfer the malonate enolate mixture into an addition funnel.

    • Add the enolate to the dibromide slowly over 2 hours.

    • Why? This maintains the [Enolate] << [Dibromide] ratio, suppressing the formation of the bis-malonate dimer.

  • Reaction & Quench:

    • Reflux gently (80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Cool to room temperature.[1][2] Filter off the NaBr salts.

    • Remove bulk ethanol and excess 1,3-dibromopropane via rotary evaporation. Note: You can recover the excess dibromide (BP 167°C) for reuse.

  • Purification (Vacuum Distillation):

    • Setup a short-path distillation apparatus with a high-vacuum pump.

    • Fraction 1 (Fore-run): Collect anything boiling < 130°C at 10 mmHg. This contains unreacted dibromide and any cyclobutane impurity (BP ~105°C).

    • Fraction 2 (Product): Collect the fraction boiling at 150–155°C at 10 mmHg .

    • Residue: The pot residue contains the heavy bis-alkylated dimer.

Part 4: Safety & Stability

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Specific Risk: While less volatile than diethyl bromomalonate (a tear gas), this compound is an alkylating agent. It can alkylate DNA bases. Handle with double nitrile gloves.

Storage
  • Conditions: Store at 2–8°C under Argon.

  • Hydrolysis Risk: Moisture will hydrolyze the ester groups to the free acid, which may spontaneously decarboxylate. If the liquid turns acidic (pH paper test on wet aliquot), repurify immediately.

References

  • LookChem. (n.d.). Diethyl 3-bromopropylmalonate Physical Properties (CAS 10149-21-0).[3] Retrieved from

  • Organic Syntheses. (1937). Gamma-chloropropyl acetate (General methodology for halo-alkyl chain handling). Org.[2][4] Synth. 17, 29.

  • BenchChem. (2025).[2] Common side products in the alkylation of diethyl malonate.[2] Retrieved from

  • PubChem. (n.d.). Diethyl 3-bromopropylmalonate (Compound Summary).[1][5] National Library of Medicine. Retrieved from

  • Chegg/Chemistry Archives. (2021). Mechanism of cyclobutane formation from diethyl malonate and 1,3-dibromopropane.[6][7] Retrieved from

Sources

Operational Safety & Technical Handling Guide: Diethyl (3-bromopropyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 10149-21-0 Formula: C₁₀H₁₇BrO₄ Molecular Weight: 281.14 g/mol [1]

Introduction: The Strategic Intermediate

Diethyl (3-bromopropyl)malonate is a bifunctional building block critical to modern organic synthesis. It combines the nucleophilic potential of the malonate moiety (upon deprotonation) with the electrophilic character of the alkyl bromide. This dual reactivity makes it a linchpin in the synthesis of carboplatin derivatives , non-natural amino acids , and functionalized heterocycles .

However, this utility comes with a specific hazard profile. Unlike standard solvents, this compound acts as a soft alkylating agent . Standard Safety Data Sheets (SDS) often categorize it generically; this guide provides the granular, research-grade protocols necessary to handle it with scientific integrity.

Chemical & Physical Characterization

Data aggregated from validated experimental sources.

PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidColor change (browning) indicates degradation (HBr release).
Boiling Point 150–155 °C @ 10 TorrHigh boiling point; distillation requires high vacuum (<1 mmHg) to avoid thermal decomposition.
Density 1.286 g/mL @ 25 °CDenser than water; will sink in aqueous biphasic washes.
Solubility DCM, Chloroform, EtOAc, MethanolImmiscible with water; hydrolyzes slowly in aqueous media.
Flash Point >110 °C (Predicted)Combustible but not highly flammable.
Vapor Pressure Low at STPInhalation risk increases significantly upon heating.

Hazard Identification & Toxicology (The "Why")

Mechanism of Toxicity

The primary hazard stems from the gamma-bromoalkyl tail. While less aggressive than alpha-bromo esters (which are potent lachrymators), this compound remains an alkylating agent.

  • Cellular Target: Electrophilic attack on nucleophilic residues in proteins and DNA (guanine N7).

  • Physiological Effect: Direct cytotoxicity to mucous membranes and potential sensitization.

GHS Classification (Self-Validated)

Based on functional group analysis and surrogate alkyl bromide data.

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][5]

Exposure Pathway Visualization

The following diagram illustrates the biological interaction and necessary barriers.

HazardPathways Source Diethyl (3-bromopropyl)malonate Route_Skin Dermal Contact Source->Route_Skin Route_Inhale Inhalation (Aerosol/Heat) Source->Route_Inhale Mechanism Alkylation of Cellular Nucleophiles Route_Skin->Mechanism Lipophilic absorption Route_Inhale->Mechanism Effect Inflammation / Cytotoxicity Mechanism->Effect Barrier Nitrile Gloves (0.11mm) + Fume Hood Barrier->Route_Skin Blocks Barrier->Route_Inhale Mitigates

Caption: Figure 1. Pathophysiological cascade of exposure and barrier intervention points.[8]

Advanced Handling & Storage Protocols

The "Inert-First" Transfer Protocol

Standard: Prevent hydrolysis and oxidation. Why: Moisture hydrolyzes the ester groups to the dicarboxylic acid (altering stoichiometry), while light/heat can cleave the C-Br bond.

  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours.

  • Atmosphere: Cycle the reaction vessel 3x with Argon or Nitrogen.

  • Transfer:

    • Volumes < 10 mL: Use a gas-tight syringe with a long needle to pull from the bottom of the reagent bottle (under positive inert pressure).

    • Volumes > 10 mL: Use a cannula transfer technique.

  • Validation: Check the liquid appearance. If the liquid is dark orange/brown, run a TLC (Hexane/EtOAc 8:2). A baseline spot indicates carboxylic acid degradation products.

Storage Architecture
  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass (UV protection) with a Teflon-lined cap.

  • Stabilization: Store under Argon. If storing for >6 months, consider adding activated 4Å molecular sieves to scavenge moisture.

Emergency Response & Waste Management

Spill Management Decision Tree

Critical Warning: Do not use water to clean up the neat chemical. Hydrolysis generates HBr (acidic gas) and malonic acid.

SpillResponse Start Spill Detected Assess Volume Assessment Start->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Action_Small Absorb with Vermiculite or Dry Sand Small->Action_Small Action_Large Evacuate Area Ventilate (15 min) Large->Action_Large Disposal Transfer to Solid Waste (Halogenated Organic) Action_Small->Disposal Action_Large->Action_Small After vapors settle Clean Wipe surface with Acetone -> Soap/Water Disposal->Clean

Caption: Figure 2. Logic flow for containment and cleanup of alkyl bromide spills.

Fire Fighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2]

  • Contraindication: Do not use a high-volume water jet; this may spread the burning lipophilic liquid.

  • Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Bromide (HBr) gas. Firefighters must wear SCBA.

Synthesis Utility: Contextualizing the Hazard

To understand the handling requirements, one must understand the reaction mechanism. This compound is typically used in Malonic Ester Synthesis .

  • The Reaction: The alpha-proton (between the carbonyls) is acidic (pKa ~13).

  • The Risk: Bases used to deprotonate the malonate (e.g., NaH, NaOEt) are incompatible with the storage of the starting material.

  • Protocol: Never store Diethyl (3-bromopropyl)malonate mixed with bases. The reaction is exothermic and can run away if not cooled (0 °C) during addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12212854, Diethyl 3-bromopropylmalonate. Retrieved from [Link]

  • LookChem. Diethyl 3-bromopropylmalonate Properties and Suppliers. Retrieved from [Link][9]

Sources

Strategic Utilization of Diethyl 3-bromopropylmalonate and its Functional Equivalents in Drug Synthesis

[1]

Executive Summary

Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) acts as a critical "linchpin" reagent in medicinal chemistry.[1] Its value lies in its bifunctionality: it possesses a nucleophilic pro-moiety (the malonate

1

While often overshadowed by its cyclized counterpart (cyclobutane-1,1-dicarboxylate), this linear reagent is essential for synthesizing


-amino acidspyrrolizidine alkaloidsfunctionalized piperidines11

Chemical Identity & Nomenclature

To ensure supply chain accuracy and prevent experimental error, strict adherence to CAS and IUPAC identity is required.[1]

IdentifierValueNotes
Common Name Diethyl 3-bromopropylmalonateStandard commercial name.[1]
CAS Number 10149-21-0 Critical: Do not confuse with Diethyl (3-bromopropyl)phosphonate (CAS 1186-10-3).[1]
IUPAC Name Diethyl 2-(3-bromopropyl)propanedioatePreferred for regulatory documentation.[1]
Alt. Synonym 1 2-(3-Bromopropyl)malonic acid diethyl esterFound in older German literature.[1]
Alt. Synonym 2

-Bromopropylmalonic ester
Historical nomenclature.[1]
Molecular Formula

MW: 281.14 g/mol

Functional Synonyms: Synthetic Equivalents & Surrogates

In advanced organic synthesis, a "synonym" is often a surrogate—a different reagent that yields the same final intermediate. The following classes represent the functional equivalents of Diethyl 3-bromopropylmalonate, categorized by their strategic utility.

Class A: The "Do-It-Yourself" Equivalent (In Situ Generation)

Reagents: Diethyl Malonate + 1,3-Dibromopropane + NaOEt (1.0 eq) Context: When the isolated reagent is expensive or unavailable.[1]

  • Mechanism: Statistical mono-alkylation.[1]

  • Expertise Note: This route is prone to the "Cyclobutane Trap." If the base concentration is too high or the dibromide is not in excess, the mono-alkylated intermediate intramolecularly cyclizes to form Diethyl cyclobutane-1,1-dicarboxylate (a Carboplatin intermediate).[1]

  • Protocol Adjustment: To mimic the pure reagent, use a 3:1 excess of 1,3-dibromopropane and slow addition of the malonate enolate to favor the linear mono-bromide.

Class B: The Halogen Analogs (Reactivity Modulation)

Reagents: Diethyl 3-chloropropylmalonate vs. Diethyl 3-iodopropylmalonate.[1]

  • Chloro-Analog: More stable, cheaper.[1] Requires stronger nucleophiles (e.g., thiolates, azides) or activation (Finkelstein reaction) to displace the halide.[1]

  • Iodo-Analog: Highly reactive.[1] Often prepared in situ from the bromo-analog using NaI/Acetone to accelerate sluggish substitutions (e.g., with sterically hindered amines).[1]

Class C: The Masked Equivalents (Protection Strategy)

Reagents: Diethyl 3-(benzyloxy)propylmalonate or Diethyl 3-(tetrahydropyranyloxy)propylmalonate.[1] Context: Used when the target molecule contains nucleophiles (like primary amines) that would prematurely cyclize or polymerize if the alkyl bromide were present.[1]

  • Workflow: Alkylation

    
     Manipulation of the core 
    
    
    Deprotection of alcohol
    
    
    Activation (MsCl/TsCl)
    
    
    Cyclization.[1]

Synthetic Utility & Mechanism

The reagent is primarily used to construct heterocycles via a "Link-then-Cyclize" strategy.[1]

Pathway: Synthesis of Pyrrolizidine Alkaloid Scaffolds

A classic application involves the alkylation of an amino acid derivative (e.g., Proline ester) followed by cyclization.[1][2]

Step 1: N-Alkylation The alkyl bromide moiety reacts with a secondary amine (e.g., L-Proline ethyl ester).[1] Step 2: Dieckmann Condensation The resulting intermediate undergoes base-mediated cyclization between the malonate ester and the amino acid ester, forming a bicyclic pyrrolizidine core.[1]

Visualization: The Divergent Pathways

The following diagram illustrates the critical decision points when using this reagent versus generating it in situ.

GStartDiethyl Malonate+ 1,3-DibromopropaneMonoDiethyl 3-bromopropylmalonate(Target Reagent)Start->MonoHigh DilutionExcess DibromideCycloDiethyl cyclobutane-1,1-dicarboxylate(Impurity/Byproduct)Start->CycloExcess BaseHigh TempMono->CycloIntramolecularAlkylationHeteroPyrrolizidine/PiperidineScaffoldsMono->Hetero+ Amine/Nucleophile(Link-then-Cyclize)

[1]

Detailed Experimental Protocol

Case Study: Preparation of a Functionalized Piperidine Derivative via Diethyl 3-bromopropylmalonate.

Rationale

This protocol demonstrates the use of the reagent to introduce a functionalized 3-carbon chain to a primary amine, followed by thermal decarboxylation to yield a GABA analog precursor.[1]

Materials
  • Reagent: Diethyl 3-bromopropylmalonate (10 mmol, 2.81 g).[1]

  • Nucleophile: Benzylamine (10 mmol, 1.07 g).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (12 mmol).[1]
    
  • Solvent: Acetonitrile (MeCN), dry.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (1.66 g) in dry MeCN (40 mL).
    
  • Addition: Add Benzylamine (1.07 g) followed by dropwise addition of Diethyl 3-bromopropylmalonate (2.81 g) over 10 minutes at room temperature.

    • Expert Insight: Rapid addition can lead to bis-alkylation of the amine. The steric bulk of the malonate group helps direct mono-alkylation, but rate control is vital.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The bromide spot (
    
    
    ) should disappear.[1]
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: The crude product (Diethyl 2-(3-(benzylamino)propyl)malonate) is often pure enough for the next step.[1] If cyclization to the lactam (piperidone) is desired, heat the crude oil in ethanol with catalytic NaOEt.[1]

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the triplet at

    
     ppm (
    
    
    -Br) and the appearance of a multiplet at
    
    
    ppm (
    
    
    -NH).[1]
  • Mass Spec: Expect

    
     (for the linear amine).[1]
    

Safety & Stability

  • Lachrymator: Like many alkyl bromides and esters, this reagent can be irritating to eyes and mucous membranes.[1] Handle in a fume hood.

  • Thermal Instability: Upon prolonged heating without a nucleophile, the reagent may slowly cyclize to diethyl cyclobutane-1,1-dicarboxylate, releasing HBr.[1] Store at

    
    .
    
  • Incompatibility: Avoid strong bases (e.g., NaH) unless immediate enolization is intended, as this will trigger self-cyclization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12212854, Diethyl 3-bromopropylmalonate.[1] Retrieved from [Link]

  • Organic Syntheses. Alkylation of Malonic Esters: General Procedures. (Contextual grounding for malonate alkylation mechanics). Retrieved from [Link][1]

difference between Diethyl 3-bromopropylmalonate and Diethyl 3-chloropropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Halopropylmalonates in Organic Synthesis

Executive Summary

In the synthesis of cycloalkanes and functionalized amino acids, Diethyl (3-bromopropyl)malonate (DEBPM) and Diethyl (3-chloropropyl)malonate (DECPM) represent a classic trade-off between kinetic efficiency and thermodynamic stability.[1] While both serve as critical precursors for Diethyl cyclobutane-1,1-dicarboxylate (a key intermediate for the anticancer drug Carboplatin), their behaviors differ radically under alkylation conditions.[1]

This guide analyzes the mechanistic divergence of these two building blocks, providing validated protocols for their effective utilization. The core distinction lies in the leaving group capability: the bromide offers rapid, low-temperature cyclization, whereas the chloride requires catalytic activation (Finkelstein conditions) to achieve comparable yields.

Part 1: Physicochemical Profile[2][3]

The choice between the chloro- and bromo- derivatives often dictates the purification strategy and reactor design.[1] The bromo- derivative is significantly denser, aiding in phase separation during aqueous workups, but is more susceptible to light-induced degradation.[1]

Table 1: Comparative Properties of Halopropylmalonates

PropertyDiethyl (3-bromopropyl)malonateDiethyl (3-chloropropyl)malonate
CAS Number 10149-21-0 18719-43-2
Molecular Weight 281.14 g/mol 236.69 g/mol
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)
C-X Bond Energy ~276 kJ/mol (Weaker)~338 kJ/mol (Stronger)
Density (25°C) ~1.286 g/mL1.101 g/mL
Boiling Point ~140-145°C (est. @ 5 mmHg)136°C @ 5 mmHg
Relative Reactivity (

)
~10,000 (Fast)~200 (Slow)

Note: Relative reactivity is based on general alkyl halide substitution rates (


) relative to ethyl chloride.

Part 2: Mechanistic Divergence

The primary synthetic application for these molecules is intramolecular alkylation to form a cyclobutane ring.[1] This proceeds via an


 mechanism where the malonate enolate attacks the terminal carbon, displacing the halogen.[1]
The Leaving Group Paradox
  • DEBPM (Bromo): The C-Br bond is weaker and longer.[1] The transition state energy for the displacement of bromide is significantly lower, allowing cyclization to occur rapidly at moderate temperatures (60–80°C) with standard bases like Sodium Ethoxide (NaOEt).

  • DECPM (Chloro): The C-Cl bond is stronger.[1] Direct cyclization often stalls or requires high temperatures (>120°C), which promotes side reactions (e.g., decarboxylation or polymerization).[1] To overcome this, iodide catalysis is required.[1]

Visualization: Reaction Pathways

The following diagram illustrates the direct path (Br) versus the catalytic cycle required for the Chloro- derivative.[1]

ReactionPathways Start_Br Diethyl (3-bromopropyl)malonate Enolate Enolate Formation (NaOEt/EtOH) Start_Br->Enolate Fast Activation Start_Cl Diethyl (3-chloropropyl)malonate Start_Cl->Enolate Activation Iodide_Int Iodo-Intermediate (In Situ Finkelstein) Enolate->Iodide_Int + NaI (cat) Halogen Exchange Product Diethyl cyclobutane- 1,1-dicarboxylate Enolate->Product Direct Cyclization (Fast) Path A (Br) Enolate->Product Direct Cyclization (Slow/Stalled) Iodide_Int->Product Rapid Cyclization Path B (Cl)

Caption: Path A shows the direct, rapid cyclization of the bromo-derivative. Path B demonstrates the iodide-catalyzed activation required for the chloro-derivative.[1]

Part 3: Experimental Protocols

Protocol A: Cyclization of DEBPM (The Kinetic Route)

Best for: Small-scale synthesis, rapid optimization, or when reactor temperature is limited.

Reagents:

  • Diethyl (3-bromopropyl)malonate (1.0 equiv)[1][2]

  • Sodium Ethoxide (1.1 equiv, 21% wt in Ethanol)

  • Absolute Ethanol (Solvent)

Methodology:

  • Enolization: Charge a dry flask with absolute ethanol and add Sodium Ethoxide solution under

    
    .
    
  • Addition: Add DEBPM dropwise at room temperature. The reaction is exothermic; maintain internal temp <40°C.[1]

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.[1] The starting material (high retention time) should disappear rapidly.[1]

  • Workup: Cool to room temperature. Quench with dilute acetic acid/water. Remove ethanol via rotary evaporation.[1] Extract the aqueous residue with diethyl ether.

  • Purification: Distillation under reduced pressure (bp ~104°C @ 12 mmHg).

Protocol B: Activation of DECPM (The Catalytic Route)

Best for: Large-scale manufacturing (lower cost of Cl-starting material) or long-term storage stability.[1]

Reagents:

  • Diethyl (3-chloropropyl)malonate (1.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv) or NaOEt
    
  • Sodium Iodide (NaI, 0.1 – 0.2 equiv) - The Catalyst

  • DMF or DMSO (Polar aprotic solvents preferred for Finkelstein efficiency)

Methodology:

  • Catalyst Charge: Suspend

    
     and NaI in dry DMF.
    
  • Addition: Add DECPM in one portion.

  • The "Finkelstein Swap": Heat the mixture to 100–110°C.

    • Mechanism:[3][4] The I- ion displaces Cl- to form the transient Iodo-analog, which is a superior electrophile.[1] The enolate then displaces the I-, regenerating the catalyst.[1]

  • Duration: Reaction requires 12–16 hours.

  • Workup: Pour the reaction mixture into ice water (to dissolve DMF and inorganic salts). Extract with Ethyl Acetate.[1]

  • Safety Note: Wash organic layers with sodium thiosulfate solution if iodine coloration (brown/purple) is observed.[1]

Part 4: Strategic Selection Framework

When designing a process, use the following decision matrix to select the appropriate starting material.

DecisionMatrix Start Select Precursor Cost Is Cost the Primary Driver? Start->Cost Scale Scale > 1kg? Cost->Scale No Result_Cl Use DECPM (Cl) + NaI Catalyst Cost->Result_Cl Yes Temp Reactor Temp Limit < 80°C? Scale->Temp No Scale->Result_Cl Yes Temp->Result_Cl No Result_Br Use DEBPM (Br) Direct Route Temp->Result_Br Yes

Caption: Decision logic for selecting between Chloro- (DECPM) and Bromo- (DEBPM) precursors based on cost, scale, and equipment constraints.

References

  • Organic Syntheses. (1988).[1] Diethyl 1,1-Cyclobutanedicarboxylate. Org. Synth. Coll. Vol. 6, p.271. Retrieved from [Link]

  • LookChem. (n.d.). Diethyl 3-bromopropylmalonate Properties and Suppliers. Retrieved from [Link]

Sources

Diethyl 3-bromopropylmalonate: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic utility, and functional reactivity of Diethyl 3-bromopropylmalonate (CAS 10149-21-0).

Technical Whitepaper | Chemical Intermediates in API Synthesis

Executive Summary & Technical Profile

Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) is a bifunctional organic intermediate primarily utilized in the synthesis of cycloalkane-based pharmaceutical scaffolds.[1] It serves as the critical "open-chain" precursor to cyclobutane-1,1-dicarboxylic acid , the carbocyclic core found in second-generation platinum-based antineoplastic agents such as Carboplatin .

Its value lies in its dual reactivity: it possesses a nucleophilic malonate core and an electrophilic alkyl bromide tether. This duality allows it to function as a "linchpin" molecule—capable of intramolecular cyclization to form strained rings or intermolecular coupling to attach propyl-linker chains to other pharmacophores.

Core Identity Table
PropertySpecification
IUPAC Name Diethyl 2-(3-bromopropyl)propanedioate
CAS Number 10149-21-0
Molecular Formula

Molecular Weight 281.14 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 150–155 °C (at 10 Torr)
Density ~1.286 g/cm³
Key Functional Groups Diester (Ethyl), Alkyl Bromide, Acidic

-Proton

Molecular Architecture & Functional Groups

To understand the reactivity of this molecule, one must analyze its three distinct electronic zones. The molecule is not merely a chain; it is a "spring-loaded" system ready for cyclization.

Structural Zones
  • The Malonate Core (Nucleophilic Zone): The central carbon (

    
    -carbon) is flanked by two electron-withdrawing ester groups. This makes the 
    
    
    
    -protons highly acidic (
    
    
    in DMSO). Upon deprotonation by a base (e.g., NaOEt), it forms a resonance-stabilized enolate.
  • The Propyl Tether (Spacer Zone): A three-carbon alkyl chain separates the reactive centers. This specific length (

    
    ) is critical. It dictates that intramolecular reaction will form a four-membered cyclobutane ring , a kinetically accessible but thermodynamically strained system.
    
  • The Alkyl Bromide (Electrophilic Zone): The terminal carbon bears a bromine atom, a good leaving group. It is susceptible to nucleophilic attack (

    
    ) either from an external nucleophile or from the molecule's own internal enolate.
    
Diagram: Structural Reactivity Logic

The following diagram maps the logical flow from structure to potential reaction pathways.

G Core Diethyl 3-bromopropylmalonate (CAS 10149-21-0) Group1 Malonate Core (Nucleophilic Enolate) Core->Group1 Group2 Alkyl Bromide (Electrophilic Site) Core->Group2 PathC Hydrolysis/Decarboxylation Core->PathC Acid/Heat PathA Intramolecular Cyclization (Base Mediated) Group1->PathA Internal Attack PathB Intermolecular Substitution (Amine/Azide Attack) Group2->PathB External Attack ProductA Cyclobutane-1,1-dicarboxylate (Carboplatin Precursor) PathA->ProductA ProductB Functionalized Malonate (e.g., Amino-esters) PathB->ProductB ProductC 5-Bromo-valeric Acid deriv. PathC->ProductC

Caption: Functional group logic map showing the divergence between cyclization (Path A) and substitution (Path B).

Synthetic Protocols & Chemo-selectivity

Synthesizing Diethyl 3-bromopropylmalonate requires overcoming a significant chemo-selective challenge: preventing bis-alkylation .

The Challenge: Mono- vs. Bis-Alkylation

When diethyl malonate reacts with 1,3-dibromopropane, three outcomes are possible:

  • Target Product: Mono-alkylation (One bromide displaced).

  • Side Product A: Bis-alkylation (Two malonates attach to one propane chain).

  • Side Product B: Cyclization (The target product immediately cyclizes to cyclobutane).

Optimized Protocol for Mono-Alkylation

To isolate the open-chain bromide (CAS 10149-21-0) rather than the cyclobutane, the reaction kinetics must be controlled to favor the first substitution step while suppressing the second.

Reagents:

  • Diethyl malonate (1.0 eq)[2]

  • 1,3-Dibromopropane (3.0 - 4.0 eq - Critical Excess)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Solvent: Ethanol (anhydrous) or THF

Step-by-Step Methodology:

  • Enolate Formation: Dissolve diethyl malonate in anhydrous ethanol. Add NaOEt (1.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the sodiomalonate enolate.

  • Inverse Addition (Crucial Step): Do not add the bromide to the enolate. Instead, add the enolate solution slowly to a refluxing solution of excess 1,3-dibromopropane .

    • Why? The high concentration of dibromide relative to enolate ensures that any enolate molecule encountering an electrophile is statistically likely to hit a fresh dibromide molecule rather than an already-reacted mono-bromide.

  • Quench & Workup: Once addition is complete, neutralize immediately with dilute acetic acid to prevent the formed product from cyclizing (which requires base).

  • Purification: Distill off the excess 1,3-dibromopropane (lower boiling point) under vacuum. The residue is the crude diethyl 3-bromopropylmalonate, which can be further purified by fractional distillation.

Applications in Drug Development

Precursor to Platinum-Based Antineoplastics

The most authoritative application of this molecule is in the synthesis of Carboplatin .

  • Mechanism: Diethyl 3-bromopropylmalonate is treated with a second equivalent of base (NaOEt). The reformed enolate attacks the terminal bromide (intramolecular

    
    ), closing the ring to form diethyl 1,1-cyclobutanedicarboxylate .
    
  • Downstream: This diester is hydrolyzed to the dicarboxylic acid, converted to the silver salt, and complexed with platinum.

Heterocyclic Library Generation

Researchers use the "uncyclized" nature of CAS 10149-21-0 to build heterocycles other than cyclobutanes.

  • Reaction with Hydrazines: Forms dihydropyridazinones.

  • Reaction with Ureas: Forms barbiturate derivatives with a bromo-propyl side chain, which can be further functionalized to attach fluorophores or targeting ligands.

Diagram: Synthesis of Carboplatin Core

Reaction Start Diethyl Malonate + 1,3-Dibromopropane Intermediate Diethyl 3-bromopropylmalonate (CAS 10149-21-0) [Linear Intermediate] Start->Intermediate Controlled Alkylation (Excess Dibromide) Cyclized Diethyl 1,1-cyclobutanedicarboxylate [Cyclized Scaffold] Intermediate->Cyclized NaOEt/EtOH (Intramolecular SN2) Final 1,1-Cyclobutanedicarboxylic acid (Carboplatin Ligand) Cyclized->Final Hydrolysis (H3O+)

Caption: The synthetic pathway from linear precursors to the Carboplatin ligand, highlighting CAS 10149-21-0 as the pivotal intermediate.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementHandling Protocol
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritationUse chemical safety goggles. Eye wash station must be proximal.
STOT-SE H335: May cause respiratory irritationHandle only in a fume hood. Avoid generating aerosols.
Storage Moisture SensitiveStore under inert atmosphere (

or Ar). Keep cool (2-8°C recommended).

Stability Note: This compound is relatively stable but can degrade slowly to release HBr if exposed to moisture, turning the liquid yellow/brown.

References

  • PubChem. (2025). Diethyl 3-bromopropylmalonate - Compound Summary (CID 12212854). National Library of Medicine. [Link]

  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid.[3] Org. Synth. 1943, 23, 16. (Describes the cyclization of the bromopropyl intermediate). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Intramolecular Alkylation of Diethyl 3-Bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the intramolecular alkylation of diethyl 3-bromopropylmalonate, a specialized application of the classical malonic ester synthesis. This procedure details the base-mediated cyclization to form diethyl 1,1-cyclobutanedicarboxylate, a valuable synthetic intermediate. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Power of Intramolecular Reactions

The malonic ester synthesis is a cornerstone reaction in organic chemistry, renowned for its reliability in forming carbon-carbon bonds through the alkylation of a stabilized enolate.[1][2] While typically used for intermolecular reactions, its intramolecular variant offers a powerful and efficient strategy for the construction of cyclic systems. The procedure outlined here focuses on the intramolecular cyclization of diethyl 3-bromopropylmalonate.

This substrate is uniquely designed for a 4-exo-tet cyclization, where a nucleophilic carbanion attacks an electrophilic carbon three atoms away, leading to the formation of a stable four-membered cyclobutane ring.[3] The resulting product, diethyl 1,1-cyclobutanedicarboxylate, is a precursor to cyclobutane-1,1-dicarboxylic acid and other functionalized cyclobutane derivatives, which are significant structural motifs in various biologically active molecules and advanced materials. Understanding and mastering this protocol provides chemists with a robust tool for synthesizing constrained ring systems.

Reaction Mechanism: A Stepwise Analysis

The conversion of diethyl 3-bromopropylmalonate to diethyl 1,1-cyclobutanedicarboxylate proceeds via a classic two-step sequence: enolate formation followed by an intramolecular nucleophilic substitution.

Step 1: Enolate Formation The reaction is initiated by a base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from the carbon atom situated between the two ester carbonyl groups.[4][5] The pKa of this proton is approximately 13, making it readily removable by an alkoxide base.[4] This deprotonation results in the formation of a resonance-stabilized enolate ion, where the negative charge is delocalized onto the oxygen atoms of the adjacent carbonyl groups, enhancing its stability and nucleophilicity.[6]

Step 2: Intramolecular SN2 Cyclization The newly formed enolate carbanion acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom at the other end of the propyl chain, which is bonded to the bromine atom.[6][7] This occurs via a concerted SN2 mechanism, where the carbon-carbon bond forms simultaneously with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.[8] The result is the formation of the cyclobutane ring. To avoid side reactions like transesterification, the alkoxide base used should match the alcohol component of the ester (i.e., sodium ethoxide for diethyl esters).[9][10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular SN2 Cyclization reagents Key Stages of the Reaction A Diethyl 3-bromopropylmalonate C Resonance-Stabilized Enolate A->C Deprotonation B Sodium Ethoxide (Base) B->A D Intramolecular Nucleophilic Attack C->D E Bromide Ion (Leaving Group) D->E Displacement F Diethyl 1,1-cyclobutanedicarboxylate (Product) D->F Ring Closure

Caption: Key mechanistic stages of the intramolecular alkylation.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate. It is critical to use anhydrous solvents to prevent premature hydrolysis of the ester and deactivation of the base.[11]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Diethyl 3-bromopropylmalonate281.1210.0 g35.571.0
Sodium Ethoxide (NaOEt)68.052.66 g39.131.1
Anhydrous Ethanol46.07150 mL--
Diethyl Ether (anhydrous)74.12As needed--
Saturated Sodium Bicarbonate (aq.)-As needed--
Brine (Saturated NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Reaction Procedure
  • Setup: Assemble the three-necked flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Base Preparation: To the flask, add anhydrous ethanol (100 mL) followed by sodium ethoxide (2.66 g, 1.1 eq). Stir the mixture under an inert atmosphere until the sodium ethoxide is fully dissolved.

  • Substrate Addition: In a separate flask, dissolve diethyl 3-bromopropylmalonate (10.0 g, 1.0 eq) in anhydrous ethanol (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30-45 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).[9] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[1]

    • To the resulting residue, add 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).[9]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation to obtain a clear, colorless oil.

G A 1. Assemble and flame-dry apparatus under N₂ B 2. Dissolve NaOEt in anhydrous EtOH A->B C 3. Add diethyl 3-bromopropylmalonate solution dropwise B->C D 4. Heat to reflux (4-8 h) Monitor by TLC/GC C->D E 5. Cool and remove EtOH via rotary evaporation D->E F 6. Aqueous work-up: Add H₂O, extract with Et₂O E->F G 7. Wash combined organic layers (Sat. NaHCO₃, Brine) F->G H 8. Dry (MgSO₄), filter, and concentrate G->H I 9. Purify by vacuum distillation H->I J Product: Diethyl 1,1-cyclobutanedicarboxylate I->J

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Expected Results & Characterization

Following this protocol, the expected yield of pure diethyl 1,1-cyclobutanedicarboxylate should be in the range of 65-75%. The identity and purity of the product can be confirmed by standard analytical techniques.

  • 1H NMR: Spectral data will show characteristic peaks for the ethyl ester groups and the cyclobutane ring protons.

  • 13C NMR: The spectrum should confirm the presence of the quaternary cyclobutane carbon, the methylene carbons of the ring, the ester carbonyls, and the carbons of the ethyl groups.

  • IR Spectroscopy: A strong absorption band around 1730 cm-1 corresponding to the C=O stretch of the ester is expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (200.23 g/mol ).[12]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive base due to moisture.[11] 2. Insufficient reaction time or temperature. 3. Intermolecular polymerization.1. Ensure all glassware is flame-dried and solvents are strictly anhydrous. Use freshly opened or properly stored sodium ethoxide. 2. Increase reflux time and monitor closely by TLC/GC. 3. Use high-dilution conditions by adding the substrate slowly to the base solution.
Starting Material Remains 1. Insufficient base. 2. Reaction not at equilibrium or incomplete.1. Ensure accurate weighing of sodium ethoxide (1.1 equivalents is recommended). 2. Extend the reflux time.
Presence of Side Products 1. Hydrolysis of the ester to carboxylic acid due to water.[9] 2. Transesterification if using a mismatched base/ester pair.[9][10]1. Maintain rigorous anhydrous conditions throughout the reaction and work-up. 2. Always use a base with an alkoxide that matches the ester (e.g., NaOEt for diethyl esters).

References

  • BenchChem. (n.d.). Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Org. Syn. Coll. Vol. 4, p.271; Vol. 33, p.23. Retrieved from [Link]

  • Hunt, I. (n.d.). 20.3 Alkylation of Enolate Anions. Chapter 20, University of Calgary.
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214.
  • BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.
  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. Org. Syn. Coll. Vol. 3, p.213; Vol. 23, p.16. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Keglevich, G. et al. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
  • Mariella, R. P., & Raube, R. (1953). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 75(19), 4694–4695.
  • Duus, F. (1978). β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Journal of the Chemical Society, Perkin Transactions 1, 292-297.
  • Scribd. (n.d.).
  • Learn Chemistry Online. (2020, September 27). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

using Diethyl 3-bromopropylmalonate in carboplatin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Carboplatin via Controlled Cyclization of Diethyl 3-bromopropylmalonate

Part 1: Executive Summary & Strategic Rationale

Abstract The synthesis of Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is frequently plagued by persistent organic impurities and silver contamination. Standard industrial routes often employ a "one-pot" alkylation of diethyl malonate with 1,3-dibromopropane, leading to intermolecular polymerization byproducts (e.g., "dumbbell" tetra-esters). This Application Note details a Stepwise Cyclization Protocol utilizing Diethyl 3-bromopropylmalonate as a purified precursor. By isolating or selecting this mono-alkylated intermediate, researchers can force intramolecular cyclization, significantly increasing the yield of the cyclobutane-1,1-dicarboxylic acid (CBDCA) ligand and simplifying downstream purification of the final API.

Part 2: Technical Deep Dive & Mechanism

The Impurity Challenge

In the conventional synthesis, diethyl malonate is deprotonated and reacted with 1,3-dibromopropane. A major side reaction occurs when the initially formed mono-alkylated species reacts with a second molecule of diethyl malonate instead of cyclizing. This forms Tetraethyl 1,1,5,5-pentanetetracarboxylate , a high-molecular-weight impurity that is difficult to separate from the desired cyclobutane ester.

The Solution: The 3-Bromopropyl Route

Using Diethyl 3-bromopropylmalonate (CAS 10149-21-0) changes the reaction kinetics from a competitive intermolecular/intramolecular landscape to a strictly intramolecular event.

Mechanism:

  • Activation: A strong base (Sodium Ethoxide) removes the remaining

    
    -proton from Diethyl 3-bromopropylmalonate.
    
  • Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the

    
    -carbon, displacing the bromide ion.
    
  • Ring Closure: This forms the thermodynamically strained cyclobutane ring (Diethyl cyclobutane-1,1-dicarboxylate).

DOT Diagram: Reaction Pathway

ReactionPathway Precursor Diethyl 3-bromopropylmalonate (Linear Precursor) Intermediate Carbanion Intermediate (Activated Species) Precursor->Intermediate + NaOEt (Base) Product Diethyl cyclobutane-1,1-dicarboxylate (Cyclized Ligand) Intermediate->Product Intramolecular Cyclization (k1) Byproduct Polymeric Impurities (Suppressed) Intermediate->Byproduct Intermolecular Rxn (k2) Note k1 >> k2 due to pre-functionalized chain Note->Intermediate

Figure 1: Reaction pathway highlighting the suppression of intermolecular byproducts via the 3-bromopropyl precursor.

Part 3: Experimental Protocols

Protocol A: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

Target: Conversion of linear precursor to cyclized ester.

Reagents:

  • Diethyl 3-bromopropylmalonate (1.0 equiv)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.1 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Charge: Add Diethyl 3-bromopropylmalonate (e.g., 28.1 g, 100 mmol) and 100 mL of absolute ethanol to the flask.

  • Addition: Heat the solution to a gentle reflux (

    
    ).
    
  • Cyclization: Add the NaOEt solution dropwise over 60 minutes.

    • Expert Insight: Slow addition at reflux favors the kinetic energy required for ring closure over intermolecular aggregation.

  • Reaction: Stir at reflux for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the precipitated Sodium Bromide (NaBr) salt.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol.

  • Purification: Dissolve the oily residue in Diethyl Ether (100 mL), wash with water (

    
     mL) to remove residual base/salts. Dry over 
    
    
    
    , filter, and concentrate.
  • Distillation: Distill the crude oil under vacuum (

    
     at 15 mmHg) to obtain clear, colorless Diethyl cyclobutane-1,1-dicarboxylate .
    

Expected Yield: 85–92% Purity: >98% (GC)

Protocol B: Hydrolysis to CBDCA (Ligand Preparation)

Target: Hydrolysis of the ester to the active dicarboxylic acid ligand.

  • Hydrolysis: Mix the purified ester (from Protocol A) with 20% aqueous NaOH (2.5 equiv).

  • Reflux: Heat to reflux for 2 hours until the solution becomes homogeneous.

  • Acidification: Cool to

    
    . Acidify carefully with concentrated HCl to pH 1–2.
    
  • Extraction: Extract continuously with diethyl ether or ethyl acetate.

  • Crystallization: Evaporate solvent.[1] Recrystallize the solid residue from Ethyl Acetate/Hexane.

  • Product: Cyclobutane-1,1-dicarboxylic acid (CBDCA) . Melting Point:

    
    .
    
Protocol C: Synthesis of Carboplatin (The API)

Target: Coordination of CBDCA to Platinum. Method: The "Silver-Iodide" Abstraction Route (High Purity).

Reagents:

  • cis-Diamminediiodoplatinum(II) (

    
    )
    
  • Silver Nitrate (

    
    )[3][4]
    
  • CBDCA (from Protocol B)

Step-by-Step Methodology:

  • Activation of Platinum:

    • Suspend

      
       (1.0 equiv) in deionized water protected from light.
      
    • Add

      
       (1.98 equiv - slight deficit to avoid excess Ag).
      
    • Stir at room temperature for 3 hours.

      
       (yellow precipitate) will form.
      
    • Critical Step: Filter through a 0.2

      
       membrane to remove all traces of AgI. The filtrate contains the reactive diaqua species: 
      
      
      
      .
  • Ligand Addition:

    • Add solid CBDCA (1.0 equiv) to the clear filtrate.

    • Adjust pH to 6.5–7.0 using 1M NaOH or KOH.

  • Reaction: Heat to

    
     for 4 hours. The solution typically remains clear or turns slightly pale yellow.
    
  • Crystallization:

    • Cool to

      
       overnight. Carboplatin crystals will form.[4][5]
      
    • Add Ethanol (cold) to drive further precipitation if yield is low.

  • Filtration: Collect crystals, wash with cold water (

    
    ), then cold ethanol.
    
  • Drying: Dry in vacuo at

    
    .
    

Data Summary Table

ParameterSpecificationNotes
Ligand Yield (Step A+B) >80%Significantly higher than "one-pot" malonate route (~50-60%).
API Purity (HPLC) >99.5%Absence of "dumbbell" ester impurities.
Silver Content <5 ppmControlled by filtration and stoichiometry.
Appearance White crystalline powder

Part 4: Process Workflow Diagram

ProcessFlow Input1 Diethyl 3-bromopropylmalonate Step1 Step 1: Intramolecular Cyclization (NaOEt / EtOH, Reflux) Input1->Step1 Input2 Cisplatin / Pt Precursor Step3 Step 3: Platinum Activation (Removal of Halides via Ag+) Input2->Step3 Step2 Step 2: Hydrolysis & Crystallization (Isolation of CBDCA) Step1->Step2 Step4 Step 4: Chelation (CBDCA + Activated Pt) Step2->Step4  Purified Ligand Step3->Step4  Reactive Pt Species Output Carboplatin API (>99.5% Purity) Step4->Output

Figure 2: End-to-end process flow for Carboplatin synthesis utilizing the purified malonate intermediate.

Part 5: Quality Control & Troubleshooting

1. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

    
    m).
    
  • Mobile Phase: Water/Methanol (98:2).

  • Detection: UV at 220 nm.

  • Pass Criteria: Carboplatin retention time ~4-5 min. No peaks corresponding to 1,1-cyclobutanedicarboxylic acid (free ligand) or unreacted cisplatin.

2. Silver Contamination:

  • If using the AgNO3 method, residual silver is a critical quality attribute.

  • Test: ICP-MS.

  • Mitigation: If Ag > 5ppm, recrystallize Carboplatin from water, or use a cation exchange resin (H+ form) to remove residual Ag+ before the final crystallization.

3. "Dumbbell" Impurity Check:

  • Run GC-MS on the intermediate ester (Protocol A). Look for peaks with m/z corresponding to tetraethyl esters. If present, reduce the concentration of the reaction in Protocol A (high dilution favors cyclization).

References

  • Al-Jibori, S. A., et al. (2016). Synthesis and characterization of anticancer drugs based on platinum. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(1), 123-130. Link

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid. Org. Synth. 1943, 23, 16. (Describes the foundational cyclization chemistry). Link

  • National Institutes of Health (NIH) / PubChem. Carboplatin Compound Summary. (Pharmacology and Chemical Structure verification).[1][3][5][6][7] Link

  • Galanski, M., et al. (2005). Update of the preclinical situation of anticancer platinum complexes: novel design strategies and innovative drugs. Current Medicinal Chemistry, 12(18), 2075-2094. (Discusses structure-activity relationships and ligand purity importance). Link

  • Dhawan, I. K., et al. (1987). Method for the preparation of platinum(II) anti-tumor complexes. U.S. Patent No. 4,657,927. (The standard industrial reference for the silver-nitrate activation route). Link

Sources

Application Note: Synthesis of Diethyl 2-(3-Phthalimidopropyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of diethyl 2-(3-phthalimidopropyl)malonate, a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to γ-aminobutyric acid (GABA) analogs. The protocol details the reaction of diethyl 3-bromopropylmalonate with potassium phthalimide, a variation of the Gabriel synthesis.[1][2][3][4] This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, methods for product characterization, and critical safety considerations. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the practical steps and the scientific rationale to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[2] The Gabriel synthesis offers a robust and reliable method for preparing primary amines by avoiding the over-alkylation often encountered in direct alkylation of ammonia.[3][4] This method utilizes the phthalimide anion as a protected nitrogen source, which undergoes an SN2 reaction with an alkyl halide.[3][4]

The target molecule, diethyl 2-(3-phthalimidopropyl)malonate, is synthesized by reacting diethyl 3-bromopropylmalonate with potassium phthalimide. This reaction is significant because the product combines the features of the Gabriel synthesis (the phthalimido group) and the malonic ester synthesis.[5] The resulting compound is a versatile building block; the phthalimide group can be cleaved to reveal a primary amine, while the malonate moiety can be hydrolyzed and decarboxylated to yield a carboxylic acid, making it an excellent precursor for amino acids and their derivatives.[6][7]

Reaction Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism proceeds in a single, concerted step:

  • Nucleophile Formation: Potassium phthalimide serves as a ready source of the phthalimide anion. In this salt, the nitrogen atom is highly nucleophilic due to the negative charge and the electron-withdrawing effects of the two adjacent carbonyl groups which stabilize the anion.[3]

  • Nucleophilic Attack: The phthalimide anion attacks the electrophilic carbon atom of diethyl 3-bromopropylmalonate—the carbon atom bonded to the bromine.

  • Displacement: The attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the potassium cation while leaving the phthalimide anion relatively free and highly reactive, thereby accelerating the SN2 reaction.[1][8]

G cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products K_Phthalimide Potassium Phthalimide (Nucleophile) TS [Phth-N···C···Br]⁻ K_Phthalimide->TS Nucleophilic Attack Bromo_Ester Diethyl 3-bromopropylmalonate (Electrophile) Bromo_Ester->TS Product Diethyl 2-(3-phthalimidopropyl)malonate TS->Product C-N Bond Formation KBr Potassium Bromide (Salt) TS->KBr Leaving Group Departs

Caption: SN2 reaction mechanism.

Experimental Protocol

This protocol outlines the synthesis of diethyl 2-(3-phthalimidopropyl)malonate on a laboratory scale.

Materials and Equipment

Reagents & Solvents:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Notes
Potassium Phthalimide185.225.56 g30.0Ensure dry.
Diethyl 3-bromopropylmalonate281.138.43 g30.0Store under inert gas.
N,N-Dimethylformamide (DMF)73.0975 mL-Anhydrous grade.
Dichloromethane (DCM)84.93200 mL-For extraction.
Deionized Water18.02300 mL-For washing.
Brine (Saturated NaCl)-50 mL-For final wash.
Anhydrous Magnesium Sulfate120.37~10 g-For drying.

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G A 1. Setup Combine Potassium Phthalimide and DMF in a dry 250 mL RBF with stir bar. B 2. Addition Add Diethyl 3-bromopropylmalonate to the flask at room temperature. A->B C 3. Reaction Heat the mixture to 80-90 °C and stir for 4-6 hours under N₂. B->C D 4. Work-up: Quenching & Extraction Cool to RT. Pour into water. Extract with Dichloromethane (3x). C->D E 5. Washing Wash combined organic layers with deionized water and then brine. D->E F 6. Drying & Concentration Dry organic layer over MgSO₄. Filter and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude oil via column chromatography (e.g., Hexane:Ethyl Acetate gradient). F->G H 8. Analysis Characterize the final product using NMR, IR, and Mass Spectrometry. G->H

Caption: Experimental workflow for synthesis.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (5.56 g, 30.0 mmol). Add 75 mL of anhydrous DMF to the flask.

  • Reagent Addition: While stirring, add diethyl 3-bromopropylmalonate (8.43 g, 30.0 mmol) to the suspension at room temperature.

  • Heating and Reaction: Fit the flask with a reflux condenser and a drying tube. Heat the reaction mixture in an oil bath to 80-90 °C. Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexane:Ethyl Acetate. The disappearance of the starting bromide is a key indicator.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of deionized water in a beaker. A precipitate (the product) may form. Transfer the aqueous mixture to a 500 mL separatory funnel and extract three times with dichloromethane (75 mL, 50 mL, 50 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water (2 x 100 mL) to remove residual DMF, and then with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

  • Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product. Alternatively, recrystallization from an ethanol/water mixture may be effective if the product is a solid.

Characterization and Data

The identity and purity of the synthesized diethyl 2-(3-phthalimidopropyl)malonate should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H), 4.20 (q, 4H, -OCH₂CH₃), 3.75 (t, 2H, -NCH₂-), 3.40 (t, 1H, -CH(COOEt)₂), 2.10 (m, 2H, -CH₂-), 1.25 (t, 6H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 168.2, 167.9, 134.1, 132.0, 123.3, 61.8, 51.5, 37.5, 26.0, 14.1.
IR (Infrared) (KBr or neat)ν (cm⁻¹): ~2980 (C-H), ~1770 (C=O, imide), ~1735 (C=O, ester), ~1380 (C-N).
Mass Spec (MS) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₈H₂₁NO₆. Calculated m/z for [M+H]⁺: 352.14.
Appearance White to off-white solid or pale yellow oil.
Expected Yield 75-90% (after purification).

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or wet reagents/solvents.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF. Extend reaction time and confirm completion with TLC.

  • Presence of Starting Material:

    • Cause: Insufficient heating or reaction time.

    • Solution: Ensure the internal temperature reaches 80-90 °C. Monitor via TLC until the starting halide spot disappears.

  • Difficult Work-up:

    • Cause: Emulsion formation during extraction, often due to residual DMF.

    • Solution: Perform multiple, thorough washes with water and a final wash with brine to break emulsions.

  • Rationale for DMF: DMF is an excellent solvent for SN2 reactions due to its polar aprotic nature, which promotes the reactivity of the nucleophile.[1][8] Its high boiling point is also suitable for the required reaction temperature.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Diethyl 3-bromopropylmalonate: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

    • DMF: Is a skin and respiratory irritant and has been linked to liver damage. Avoid inhalation and skin contact.

  • Procedure: Conduct the entire experiment within a certified chemical fume hood. Ensure the heating mantle is connected to a temperature controller to prevent overheating.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic wastes should be segregated.

References

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from nro-chemistry.com [Link]

  • Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • vibzz lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). potassium phthalimide. Retrieved from [Link]

  • SciSpace. (2012). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • National Center for Biotechnology Information. (n.d.). Diethyl phthalimidomalonate. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyclobutane Derivatives from Diethyl 3-Bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable building block in medicinal chemistry and drug development.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity by providing conformational rigidity, and the ability to serve as a non-planar bioisostere for aromatic rings or larger cyclic systems.[1] Notable examples of marketed drugs containing a cyclobutane ring include the antiviral agent boceprevir and the anticancer drug carboplatin, underscoring the therapeutic relevance of this structural unit.[2]

This application note provides a detailed guide for the synthesis of diethyl cyclobutane-1,1-dicarboxylate, a versatile precursor for a variety of more complex cyclobutane derivatives, through the intramolecular cyclization of diethyl 3-bromopropylmalonate. This method represents a robust and scalable approach to this important synthetic intermediate.

Mechanistic Insights: The Intramolecular Williamson Ether Synthesis Analogue

The formation of the cyclobutane ring from diethyl 3-bromopropylmalonate proceeds via a classic intramolecular nucleophilic substitution reaction, often referred to as the Perkin alicyclic synthesis.[3] The reaction is initiated by the deprotonation of the acidic α-hydrogen of the malonic ester by a suitable base, typically a sodium alkoxide like sodium ethoxide. This generates a resonance-stabilized enolate, which acts as the internal nucleophile. The subsequent intramolecular SN2 attack of the enolate on the electrophilic carbon bearing the bromine atom results in the formation of the cyclobutane ring and the elimination of bromide as a leaving group.

The favorability of this intramolecular cyclization to form a four-membered ring, despite the associated ring strain, is a testament to the kinetic advantage of intramolecular reactions where the reacting centers are held in close proximity.

Experimental Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

This protocol details the procedure for the synthesis of diethyl cyclobutane-1,1-dicarboxylate from diethyl 3-bromopropylmalonate.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Diethyl 3-bromopropylmalonate≥97%Sigma-Aldrich
Sodium ethoxide≥97%Sigma-Aldrich
Absolute EthanolAnhydrous, ≥99.5%Fisher Scientific
Diethyl etherAnhydrous, ≥99%VWR
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of absolute ethanol.

  • Base Preparation: Carefully add sodium ethoxide (1.1 equivalents) to the absolute ethanol with stirring until fully dissolved.

  • Addition of Starting Material: To the sodium ethoxide solution, add diethyl 3-bromopropylmalonate (1.0 equivalent) dropwise at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.

Expected Yield and Product Characterization
  • Expected Yield: 70-80%

  • Appearance: Colorless liquid

  • Boiling Point: 104-105 °C at 12 mmHg[4]

  • Density: 1.05 g/mL at 20 °C[4]

  • Refractive Index: 1.433-1.434 at 25 °C

  • 1H NMR (CDCl3): δ 4.19 (q, 4H), 2.58 (t, 4H), 2.05 (quint, 2H), 1.26 (t, 6H).

  • 13C NMR (CDCl3): δ 171.2, 61.3, 53.8, 30.9, 17.5, 14.1.

  • IR (neat): ν 2980, 1730 cm-1.

Visualizing the Process

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of diethyl cyclobutane-1,1-dicarboxylate.

Experimental Workflow

experimental_workflow start 1. Reaction Setup (NaOEt in EtOH) add_sm 2. Add Diethyl 3-bromopropylmalonate start->add_sm reflux 3. Reflux (2-3h) add_sm->reflux workup 4. Work-up (Solvent removal, H₂O, Ether extraction) reflux->workup purification 5. Purification (Vacuum Distillation) workup->purification product Final Product (Diethyl cyclobutane-1,1-dicarboxylate) purification->product

Sources

Technical Application Note: High-Yield Synthesis of DL-Proline via Diethyl (3-Bromopropyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical synthesis of DL-Proline (Pyrrolidine-2-carboxylic acid) utilizing Diethyl (3-bromopropyl)malonate as the primary starting material. Unlike the conventional phthalimidomalonate route, this protocol employs a direct


-functionalization strategy followed by cyclization with ammonia. This guide is designed for organic chemists and drug development researchers requiring a scalable, high-purity route to proline scaffolds for peptidomimetic drug design.

Introduction & Chemical Strategy

Proline is a unique cyclic


-amino acid that plays a critical role in protein folding (inducing 

-turns) and organocatalysis. While L-Proline is available via fermentation, the synthesis of substituted prolines or racemic DL-Proline for structure-activity relationship (SAR) studies often requires robust chemical synthesis.

The synthesis described here leverages the Gem-Diester Effect (Thorpe-Ingold Effect) . The presence of two ester groups on the quaternary carbon of the intermediate pre-organizes the molecule, reducing the entropic penalty for the 5-membered ring closure.

Reaction Pathway Logic
  • 
    -Bromination:  The starting material, Diethyl (3-bromopropyl)malonate, possesses an acidic methine proton (
    
    
    
    -H). We first replace this with a bromine atom to create a labile leaving group.
  • Cyclization (Double Nucleophilic Substitution): Treatment with ammonia triggers two substitution events:

    • Displacement of the

      
      -bromide by 
      
      
      
      to form the
      
      
      -amino species.
    • Intramolecular nucleophilic attack of the amine onto the

      
      -propyl bromide to close the pyrrolidine ring.
      
  • Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid, which spontaneously decarboxylates under acidic reflux to yield DL-Proline.

Reaction Scheme Visualization

ProlineSynthesis Start Diethyl (3-bromopropyl)malonate (C10H17BrO4) Step1 Step 1: α-Bromination (Br2 / CCl4 or DCM) Start->Step1 Br2 substitution Inter1 Diethyl α-bromo-(3-bromopropyl)malonate (Labile Intermediate) Step1->Inter1 Step2 Step 2: Cyclization (NH3 / EtOH) Inter1->Step2 + NH3 Inter2 Diethyl pyrrolidine-2,2-dicarboxylate Step2->Inter2 Ring Closure Step3 Step 3: Hydrolysis/Decarboxylation (HCl Reflux) Inter2->Step3 H3O+ / Δ Product DL-Proline (Final Product) Step3->Product -CO2, -EtOH

Figure 1: Step-wise synthetic pathway from Diethyl (3-bromopropyl)malonate to DL-Proline.

Experimental Protocol

Phase 1: -Bromination of the Malonate

Objective: Introduce a leaving group at the


-position to enable subsequent amination.

Reagents & Equipment:

  • Diethyl (3-bromopropyl)malonate (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) (Anhydrous)
    
  • Catalyst: Trace Iron(III) chloride (

    
    ) or light irradiation (optional)
    
  • Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser,

    
     drying tube.
    

Procedure:

  • Setup: Dissolve Diethyl (3-bromopropyl)malonate (e.g., 28.1 g, 100 mmol) in 50 mL of dry solvent in the reaction flask.

  • Addition: Add the Bromine (16.8 g, 105 mmol) dropwise via the dropping funnel.

    • Critical Check: If the reaction does not initiate (red color persists), gently warm the flask or expose to a strong light source. Evolution of HBr gas indicates initiation.

  • Reflux: Once addition is complete, reflux the mixture gently until HBr evolution ceases (approx. 1-2 hours).

  • Workup: Cool the mixture. Wash with 5%

    
     (to remove excess 
    
    
    
    ), followed by water and brine. Dry over
    
    
    and evaporate solvent.
  • Result: The residue is crude Diethyl

    
    -bromo-(3-bromopropyl)malonate. Use immediately in Phase 2 due to instability.
    
Phase 2: Cyclization with Ammonia

Objective: Formation of the pyrrolidine ring via double nucleophilic substitution.

Reagents:

  • Crude

    
    -bromo intermediate from Phase 1.
    
  • Ammonia (

    
    ): Saturated ethanolic solution or liquid ammonia in a pressure vessel.
    

Procedure:

  • Preparation: Dissolve the crude bromo-ester in absolute ethanol (100 mL).

  • Reaction:

    • Method A (Pressure - Preferred): Transfer solution to an autoclave/pressure bomb. Add liquid ammonia (excess, ~5-10 equiv). Seal and heat to 100°C for 6-8 hours.

    • Method B (Atmospheric): Saturate the ethanol solution with ammonia gas at 0°C. Seal tightly in a heavy-walled flask and allow to stand at room temperature for 3-5 days.

  • Workup: Vent excess ammonia. Evaporate the ethanol to obtain a semi-solid residue consisting of Diethyl pyrrolidine-2,2-dicarboxylate and ammonium bromide.

  • Extraction: Extract the residue with diethyl ether. Filter off the insoluble ammonium salts. Evaporate the ether to yield the crude diester.

Phase 3: Hydrolysis and Decarboxylation

Objective: Convert the diester to the amino acid.

Procedure:

  • Hydrolysis: Add the crude diester to 6N Hydrochloric acid (HCl) (approx. 10 mL per gram of ester).

  • Reflux: Heat to vigorous reflux for 4-6 hours.

    • Observation:

      
       evolution will occur as the decarboxylation proceeds.
      
  • Isolation: Evaporate the solution to dryness under reduced pressure to remove excess HCl. The residue is Proline Hydrochloride.

  • Purification (Free Base):

    • Dissolve residue in minimal water.

    • Pass through a cation exchange column (e.g., Dowex 50W-X8).[1]

    • Wash with water to remove non-basic impurities.

    • Elute Proline with 2M Ammonium Hydroxide (

      
      ).
      
    • Evaporate eluate to yield pure DL-Proline as white crystals.

Data Summary & Stoichiometry

ComponentRoleMol.[2][3][4][5][6][7][8][9][10] Weight ( g/mol )Equiv.[4]Notes
Diethyl (3-bromopropyl)malonate Precursor281.141.0Starting material
Bromine (

)
Reagent159.811.05Handle in fume hood
Ammonia (

)
Cyclization Agent17.03>5.0Excess required to scavenge HBr
HCl (6N) Hydrolysis Agent36.46ExcessReflux conditions
DL-Proline Target 115.13 - Yield: 60-70%

Troubleshooting & Critical Controls

"Self-Validating" Checkpoints
  • Phase 1 Completion: Monitor by TLC (Silica, Hexane:EtOAc). The starting material spot should disappear. If HBr evolution stops prematurely, add a catalytic amount of iodine.

  • Phase 2 Cyclization: The formation of a heavy precipitate (

    
    ) is a positive sign of substitution. If the solution remains clear, the reaction has failed (likely insufficient temperature or ammonia concentration).
    
  • Phase 3 Decarboxylation: Ensure reflux is vigorous. Incomplete decarboxylation leads to Proline-2-carboxylic acid contamination. Confirm product identity via melting point (DL-Proline decomposes ~205°C) or NMR.

Common Pitfalls
  • O-Alkylation vs. N-Alkylation: In Phase 2, strictly anhydrous conditions during the initial mixing help favor the desired N-alkylation/cyclization over ester hydrolysis/amidation side reactions.

  • Thermal Instability: The

    
    -bromo intermediate is thermally sensitive. Do not distill at high temperatures; use high vacuum if purification is necessary, or proceed directly (telescoping).
    

References

  • Signaigo, F. K., & Adkins, H. (1936). The Synthesis of Proline and the Hydroxyprolines.[10] Journal of the American Chemical Society, 58(7), 1122–1126. [Link]

  • Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie, 33(1-2), 151-176. (Foundational synthesis logic).[2][11] [Link]

  • Putnam, R. (2006). Proline Synthesis.[2][3][5][6][7] In: Amino Acids, Peptides and Proteins in Organic Chemistry.[5] Wiley-VCH. (Review of modern and classical routes).

  • Organic Syntheses. (1943). Ethyl Bromomalonate.[12] Collective Volume 2, Page 270. (Protocol for

    
    -bromination of malonates). [Link]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl 3-bromopropylmalonate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and purity of diethyl 3-bromopropylmalonate alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The intramolecular cyclization of diethyl 3-bromopropylmalonate is a key step in the synthesis of cyclobutane derivatives, but like many reactions, it is prone to specific side reactions and yield-reducing pitfalls.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your experimental conditions. We will address common problems in a direct question-and-answer format, providing both troubleshooting steps and a deeper understanding of the reaction mechanism.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is designed to help you identify and resolve specific problems encountered during the experiment.

Q1: My reaction yield is very low, and I'm recovering a large amount of unreacted starting material. What's going wrong?

A1: This is a classic symptom of incomplete or failed enolate formation. The entire reaction hinges on the quantitative deprotonation of the α-carbon of the malonic ester.[2][3] Let's break down the potential causes:

  • Cause 1: Inactive or Insufficient Base. The most common culprit is the base. Sodium ethoxide (NaOEt), a frequently used base, is highly hygroscopic and can be deactivated by moisture in the air or in the solvent.[4] Similarly, sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if stored improperly.

    • Solution:

      • Use freshly prepared sodium ethoxide or high-purity commercial NaOEt handled under an inert atmosphere (e.g., in a glovebox).

      • For NaH, ensure you are using a fresh bottle. It is often supplied as a dispersion in mineral oil; be sure to wash the NaH with dry hexanes or pentane before use to remove the oil, and handle it strictly under inert gas (Nitrogen or Argon).[5]

      • Ensure you are using at least one full equivalent of the base.

  • Cause 2: Presence of Protic Contaminants. Water or other protic impurities (like residual ethanol in a THF-based reaction) will quench the enolate as soon as it forms, regenerating the starting material.[5][6]

    • Solution: Use anhydrous solvents.[4] Ensure all glassware is rigorously dried (oven or flame-drying) and the reaction is run under a positive pressure of an inert gas.

  • Cause 3: Insufficient Reaction Temperature or Time. The intramolecular SN2 cyclization has an activation energy barrier that must be overcome.

    • Solution: While enolate formation is often done at 0 °C, the cyclization step may require gentle heating (e.g., refluxing in THF at ~66 °C) or extended reaction times (2-16 hours) to proceed to completion.[5][7] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal time.[8]

Q2: My TLC plate shows the consumption of starting material, but my main product is a high-molecular-weight, greasy substance, not the desired cyclobutane product. What is this byproduct?

A2: You are likely observing the results of an intermolecular reaction competing with the desired intramolecular cyclization. Instead of the enolate attacking the bromopropyl chain on the same molecule, it is attacking the bromopropyl chain of a different molecule, leading to dimers, trimers, and eventually polymers.

  • Cause: High Reaction Concentration. Intermolecular reactions are bimolecular, meaning their rate is dependent on the concentration of both reacting species. Intramolecular reactions are unimolecular, and their rate is largely independent of concentration.

    • Solution: The High Dilution Principle. To strongly favor the intramolecular pathway, the reaction must be run at very low concentrations (typically 0.01-0.05 M).[9] This is best achieved by the slow, dropwise addition of the diethyl 3-bromopropylmalonate and base solution (or just the substrate solution to a solution of the base) to a large volume of solvent over several hours. This technique, often performed with a syringe pump, ensures that the concentration of the substrate is always kept vanishingly low, minimizing the probability of two molecules reacting with each other.

Q3: I'm observing a byproduct that appears to be diethyl allylmalonate, suggesting an elimination reaction. How can I prevent this?

A3: This side reaction is the result of the base acting as a Brønsted-Lowry base and abstracting a proton from the carbon adjacent to the bromine, leading to an E2 elimination.[8]

  • Cause 1: Sterically Hindered Base. Strong, bulky bases like potassium tert-butoxide (t-BuOK) are more likely to promote elimination over substitution.

    • Solution: Opt for a less sterically demanding base. Sodium hydride (NaH) is an excellent choice as the active species (H⁻) is very small, and it is a poor nucleophile, making it a "clean" base for enolate formation.[5] Sodium ethoxide is also generally acceptable.[2]

  • Cause 2: High Reaction Temperature. Elimination reactions are often favored over substitution at higher temperatures.

    • Solution: Maintain the lowest temperature that allows for a reasonable reaction rate. If using a solvent like DMF, which allows for higher temperatures, consider running the reaction at a more moderate 50-80 °C instead of pushing it higher.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product q1 High Starting Material (SM) Recovery? start->q1 q2 High MW Byproduct (Polymerization)? start->q2 q3 Evidence of Elimination Product? start->q3 cause1a Inactive/Wet Base q1->cause1a Yes cause1b Protic Contaminants q1->cause1b Yes cause1c Low Temp / Short Time q1->cause1c Yes cause2 High Reaction Concentration q2->cause2 Yes cause3a Sterically Hindered Base (e.g., t-BuOK) q3->cause3a Yes cause3b Excessive Heat q3->cause3b Yes sol1a Use Fresh/Anhydrous Base (e.g., washed NaH) cause1a->sol1a sol1b Use Anhydrous Solvent & Dry Glassware cause1b->sol1b sol1c Increase Temp/Time; Monitor by TLC cause1c->sol1c sol2 Employ High Dilution; Use Syringe Pump Addition cause2->sol2 sol3a Use Non-Hindered Base (e.g., NaH, NaOEt) cause3a->sol3a sol3b Reduce Reaction Temperature cause3b->sol3b

Caption: A workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistically preferred base and solvent system for this intramolecular cyclization?

A1: The ideal system is one that promotes rapid, irreversible enolate formation without introducing competing side reactions.

  • Recommended: Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is often the superior choice.[5] NaH forms the sodium enolate irreversibly, driving the initial equilibrium to completion. Aprotic solvents are ideal as they do not interfere with the enolate and can effectively solvate the sodium cation.

  • Classic but with Caveats: Sodium ethoxide (NaOEt) in absolute ethanol is the traditional choice for malonic ester alkylations.[2][3] However, the deprotonation is an equilibrium process. Crucially, to avoid transesterification, the alcohol solvent must match the ester group (i.e., ethanol for ethyl esters).[3] For this specific intramolecular reaction, the use of NaH in THF often provides a cleaner reaction profile.

Base / Solvent SystemTypical Temp.ProsCons & Common Side Reactions
NaH / THF Reflux (~66°C)Irreversible enolate formation; clean reaction.Requires strictly anhydrous conditions; NaH is flammable.
NaOEt / EtOH Reflux (~78°C)Classic, well-documented method.Equilibrium process; risk of incomplete deprotonation; requires absolute ethanol.[4]
K₂CO₃ / DMF 80-100°CMilder, non-pyrophoric base.Slower reaction rates; may require higher temperatures or a phase-transfer catalyst.[10][11]
t-BuOK / THF 0°C to RTVery strong base, effective for deprotonation.Sterically hindered, significantly increases risk of E2 elimination.[8]

Q2: I understand the high dilution principle. Can you provide a more detailed experimental protocol?

A2: Certainly. The following is a robust, optimized protocol for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Optimized Experimental Protocol
  • Preparation (Inert Atmosphere):

    • Set up a three-neck round-bottom flask (sized for the total solvent volume) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.

    • To the flask, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully via cannula each time.

    • Add half of the total volume of anhydrous THF to the flask to create a slurry.

  • Slow Addition (High Dilution):

    • In the dropping funnel, prepare a solution of diethyl 3-bromopropylmalonate (1.0 equivalent) in the remaining half of the anhydrous THF.

    • Begin stirring the NaH/THF slurry in the main flask and cool to 0°C in an ice bath.

    • Using the dropping funnel, add the substrate solution dropwise to the stirred NaH slurry over a period of 4-6 hours. A syringe pump can be used for better control. A slow evolution of hydrogen gas should be observed.

  • Reaction:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 66°C for THF) and maintain for 4-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).

  • Workup:

    • Cool the reaction flask to 0°C in an ice bath.

    • Very slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain the pure diethyl 1,1-cyclobutanedicarboxylate.

Q3: What is the underlying mechanism and why is the intramolecular pathway favored under the right conditions?

A3: The reaction proceeds via an initial acid-base reaction to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile in an intramolecular Sₙ2 reaction, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion to form the four-membered ring.[2]

The intramolecular pathway is kinetically favored over the intermolecular one, especially under high dilution. This is due to a much lower entropic barrier; the nucleophile and electrophile are tethered together in the same molecule, leading to a high "effective concentration".[9][12] They do not need to find each other in solution, a low-probability event when the overall concentration is low.

Reaction Mechanism: Intramolecular vs. Intermolecular Pathways

G cluster_0 Reaction Pathways Enolate Enolate Intermediate IntraProduct Desired Product (Diethyl 1,1-cyclobutanedicarboxylate) Enolate->IntraProduct Intramolecular SN2 (Favored at High Dilution) AnotherSM + another molecule of Diethyl 3-bromopropylmalonate Enolate->AnotherSM Intermolecular SN2 (Favored at High Concentration) InterProduct Undesired Byproduct (Dimer/Polymer) AnotherSM->InterProduct

Caption: Competing reaction pathways for the enolate intermediate.

References

  • Vertex AI Search Result 1. (Source for general malonic ester synthesis context).
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]

  • Google Patents. Process for the C-alkylation of malonic esters using phase-transfer agents.
  • Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. (Journal of the Chemical Society, Perkin Transactions 1). [Link]

  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • ResearchGate. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

  • Google Patents. Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
  • ResearchGate. (2020, November 5). The Alkylation of Malonic Ester. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. [Link]

  • MDPI. (2021). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. [Link]

Sources

Technical Support Center: Vacuum Distillation of Diethyl 3-bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DBPM-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocol, Troubleshooting, and Stability Management

Executive Summary & Chemical Profile[1][2]

User Advisory: You are likely purifying Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) following an alkylation of diethyl malonate with 1,3-dibromopropane. This process is chemically sensitive. The primary failure mode in this distillation is thermal degradation (dehydrohalogenation) , where the alkyl bromide eliminates HBr, turning the distillate yellow/orange and catalyzing further decomposition.

The Golden Rule: Vacuum is not just about lowering the boiling point; it is about keeping the process temperature below the thermal instability threshold (~160°C) of the C-Br bond.

Physicochemical Data Table
PropertyValue / RangeContext
Target Compound Diethyl 3-bromopropylmalonateBoiling Point (BP): 150–155°C @ 10 mmHg [1]
Major Light Impurity 1,3-DibromopropaneBP: ~167°C (Atm) / ~45°C @ 10 mmHg
Minor Light Impurity Diethyl malonateBP: 199°C (Atm) / ~85°C @ 10 mmHg
Heavy Impurity Bis-alkylated byproductsBP: >200°C @ 10 mmHg (Non-volatile residue)
Critical Threshold >160°C (Pot Temperature)Risk of HBr elimination (Yellowing)

Pre-Distillation Validation (The "Self-Validating" System)

Before applying vacuum, you must validate the crude mixture. If these conditions are not met, distillation will fail regardless of your vacuum pump's quality.

Check 1: The pH Neutrality Test

Why? Residual base (NaH, NaOEt) from the synthesis acts as a catalyst for polymerization and transesterification at high temperatures.

  • Protocol: Dissolve a 0.5 mL aliquot of crude oil in 2 mL neutral water. Check pH.

  • Requirement: pH must be 6.0–7.0.

  • Corrective Action: If basic, wash the crude oil with dilute HCl, followed by saturated NaHCO₃ and brine. Dry over MgSO₄.

Check 2: Solvent Removal (Degassing)

Why? Residual low-boiling solvents (Ethanol, THF) will cause violent "bumping" when high vacuum is applied, potentially splashing crude material into your receiver.

  • Protocol: Rotary evaporate at 50°C for 30 minutes.

  • Requirement: No visible bubbling at 20 mbar.

The Distillation Protocol

Apparatus Setup:

  • Flask: Round-bottom (max 60% full).

  • Column: 10–15 cm Vigreux column. (Essential for separating the diethyl malonate fraction from the product).[1]

  • Head: Short-path distillation head with thermometer.

  • Vacuum: Rotary vane pump capable of <5 mmHg (preferred) or strong aspirator (<15 mmHg).

  • Heating: Oil bath with magnetic stirring (Do NOT use a heating mantle; hot spots cause decomposition).

Step-by-Step Fractionation Logic
  • System Evacuation: Slowly lower pressure to your target (e.g., 5 mmHg). Wait for the system to stabilize.

  • Fraction 1 (Forerun): Raise bath temp to ~80–90°C.

    • Observation: Rapid distillation of residual 1,3-dibromopropane and diethyl malonate.

    • Action: Discard.

  • The Transition: Vapor temperature will drop or stall as the light impurities are exhausted.

  • Fraction 2 (Target Collection): Raise bath temp slowly (max 170°C).

    • Observation: Vapor temp stabilizes at 135–155°C (pressure dependent).

    • Visual Cue: Liquid should be clear to pale straw.

  • Termination: Stop when vapor temp drops or pot residue becomes viscous/dark. Do not distill to dryness.

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH of Aqueous Wash Start->CheckpH Neutralize Wash with dil. HCl / NaHCO3 CheckpH->Neutralize pH > 7 (Basic) Dry Dry (MgSO4) & Rotovap CheckpH->Dry pH 6-7 (Neutral) Neutralize->CheckpH VacDist Vacuum Distillation Setup (Vigreux Column) Dry->VacDist F1 Fraction 1: Lights (Diethyl malonate / 1,3-dibromopropane) VacDist->F1 Temp < 130°C (Discard) F2 Fraction 2: TARGET (Diethyl 3-bromopropylmalonate) VacDist->F2 Temp 135-155°C (Keep) Residue Pot Residue: Heavies (Bis-alkylated products) VacDist->Residue >160°C or Viscous Residue

Figure 1: Purification logic flow ensuring removal of catalytic bases prior to thermal processing.

Troubleshooting Hub (Q&A)

Issue: Product Discoloration (Yellow/Orange Distillate)

User Question: "My distillate started clear but is turning yellow/orange in the receiving flask. Is it contaminated?"

Technical Diagnosis: This is the hallmark of HBr elimination . The 3-bromopropyl chain is thermally eliminating hydrogen bromide, which oxidizes to form colored species. This is autocatalytic—HBr promotes further decomposition.

Immediate Fixes:

  • Lower the Bath Temperature: You are likely forcing the distillation too fast. The bath should not exceed the vapor temperature by more than 20–25°C.

  • Check Vacuum: If your vacuum is poor (>20 mmHg), you are forced to use higher heat, triggering decomposition. Improve vacuum seals.

  • Add a Scavenger (Pro-Tip): Add a small amount of anhydrous Potassium Carbonate (K₂CO₃) or a few strands of silver wool to the distillation pot. This neutralizes any HBr formed in situ, preventing autocatalysis [2].

Issue: Poor Separation (Impurity Carryover)

User Question: "NMR shows I still have 10% diethyl malonate in my product. How do I remove it?"

Technical Diagnosis: Diethyl malonate (BP ~85°C @ 10 mmHg) and your product (BP ~150°C @ 10 mmHg) have a reasonable delta, but if you distill too quickly (flooding the column), they will co-distill.

Corrective Action:

  • Use a Vigreux Column: A simple short path head is insufficient. You need the theoretical plates provided by a 15cm Vigreux column.

  • Reflux Ratio: Adjust your heating so that for every 1 drop collected, 2–3 drops return to the pot.

  • The "Cutter" Fraction: Collect a small intermediate fraction between the low-boiling impurity and the main product. Discard this "sacrificial" volume to ensure the main heart cut is pure.

Issue: Vacuum Instability (Bumping)

User Question: "The pressure fluctuates wildy, and the liquid keeps splashing up the column."

Technical Diagnosis: This is "degassing" lag. Trapped solvents or dissolved gases are releasing explosively under vacuum.

Corrective Action:

  • Stirring is Non-Negotiable: Ensure the magnetic stir bar is spinning rapidly before applying vacuum. This breaks surface tension.

  • Bleed Valve: Use a capillary bleed or a needle valve to introduce a tiny stream of inert gas (Nitrogen/Argon). This provides nucleation sites for smooth boiling [3].

Frequently Asked Questions (FAQ)

Q: Can I use a Kugelrohr apparatus instead of a vertical distillation setup? A: Yes, and it is often preferred for this scale (<50g). The Kugelrohr allows for "bulb-to-bulb" distillation with a short path and rotating flasks, which minimizes thermal exposure. However, separation of the diethyl malonate starting material is poorer on a Kugelrohr due to lack of fractionation. Use Kugelrohr only if the crude is already mostly pure.

Q: My pump only pulls 20 mmHg. Can I still distill this? A: Proceed with extreme caution. At 20 mmHg, the boiling point may rise toward 165–170°C. This is dangerously close to the decomposition temperature. You must accept a slower rate and potentially lower yield to avoid burning the product.

Q: How do I store the purified product? A: Store in a dark, amber bottle at 4°C. Add a few turnings of activated copper or silver foil to stabilize against HBr formation over long-term storage.

References

  • LookChem Database. Diethyl 3-bromopropylmalonate Properties and Boiling Point Data. Link

  • Organic Syntheses. General procedures for distillation of thermally sensitive alkyl halides. (Referencing protocols for Ethyl 3-bromopropionate). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for vacuum manipulation techniques). Link

  • PubChem Compound Summary. Diethyl (3-bromopropyl)malonate. Link

Sources

troubleshooting low conversion in Diethyl 3-bromopropylmalonate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-MAL-Br Subject: Troubleshooting Low Conversion & Side Reactions in Halo-Malonate Hydrolysis

Executive Summary: The "Low Conversion" Illusion

If you are experiencing low conversion during the hydrolysis of Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) , you are likely encountering one of two distinct failure modes often mistaken for simple kinetic stalling:

  • Phase Transfer Failure: The lipophilic nature of the starting material (LogP ~2.4) prevents interaction with aqueous hydroxide/acid.

  • Chemoselectivity Collapse: You are likely using Basic Hydrolysis (NaOH/KOH) . In this substrate, the rate of hydrolysis (

    
    ) competes with intramolecular alkylation (
    
    
    
    ) and intermolecular substitution (
    
    
    ). What looks like "low conversion" to your desired linear acid is often high conversion to water-soluble byproducts (cyclobutane derivatives or hydroxy-acids) that are lost during the aqueous workup.

Immediate Recommendation: If your target is 5-bromopentanoic acid (5-bromovaleric acid), ABORT Basic Hydrolysis . Switch to Acidic Hydrolysis (HBr/AcOH) to suppress cyclization and preserve the alkyl bromide.

Diagnostic Workflows
Figure 1: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your yield loss.

Troubleshooting Start Start: Low Conversion Observed Method Which Hydrolysis Method? Start->Method Base Basic (NaOH/KOH/LiOH) Method->Base Acid Acidic (HBr/HCl) Method->Acid CheckSolubility Is the reaction mixture biphasic? Base->CheckSolubility RefluxTime Reflux Time < 4h? Acid->RefluxTime CheckTemp Temperature > 60°C? CheckSolubility->CheckTemp No (Homogeneous) SolubilityIssue ISSUE: Phase Transfer Failure Fix: Add THF/EtOH or PTC CheckSolubility->SolubilityIssue Yes CyclizationIssue ISSUE: Cyclization/Substitution Fix: Lower Temp or Switch to Acid CheckTemp->CyclizationIssue Yes KineticsIssue ISSUE: Kinetic Stall Fix: Extend Reflux (12h+) or Increase [H+] RefluxTime->KineticsIssue Yes

Caption: Logic flow for diagnosing yield loss based on reaction conditions and phase behavior.

Technical Deep Dive: The Competing Pathways

The 3-bromopropyl chain acts as an "internal trap." Under basic conditions, the malonate enolate can form and attack the alkyl bromide faster than the ester hydrolyzes, or the hydroxide can displace the bromide.

Figure 2: Reaction Mechanism & Competitive Pathways

Pathways cluster_Base Basic Conditions (High Risk) cluster_Acid Acidic Conditions (Target) SM Diethyl 3-bromopropylmalonate Enolate Enolate Formation SM->Enolate Base (OH-) Alcohol Hydroxy-acid (via SN2 OH attack) SM->Alcohol Intermolecular SN2 Diacid 2-(3-bromopropyl)malonic acid SM->Diacid Acid (HBr/H2O) Cyclo Cyclobutane-1,1-dicarboxylic acid (Undesired Byproduct) Enolate->Cyclo Intramolecular Alkylation (Fast) Target 5-Bromopentanoic Acid (After Decarboxylation) Diacid->Target Heat (-CO2)

Caption: Under base, cyclization (red) competes with hydrolysis. Acid hydrolysis (green) avoids enolate formation.

Troubleshooting FAQs
Q1: I am using NaOH in water/ethanol, but I still see starting material by TLC. Why?

Diagnosis: Solubility Limited Kinetics. Diethyl 3-bromopropylmalonate is highly lipophilic. If you use too little ethanol, the ester oils out, preventing the hydroxide ion from reaching the carbonyl carbon.

  • The Fix: Ensure the reaction is homogeneous . Use a 1:1 or 2:1 ratio of THF:Water or Ethanol:Water. If the mixture is cloudy, add more organic solvent until clear.

  • Warning: Increasing homogeneity increases the rate of cyclization (see Q2).

Q2: The starting material is gone, but my isolated yield is <30%. Where is my product?

Diagnosis: Product Loss to Aqueous Phase or Cyclization. If you used base hydrolysis, you likely formed 1,1-cyclobutanedicarboxylic acid (via intramolecular alkylation) or the hydroxy-acid (via


 displacement of Br).
  • Verification: These byproducts are highly water-soluble dicarboxylic acids. Upon acidification and extraction, they may remain in the water layer if the pH isn't low enough, or they extract but are not the bromo product you expect.

  • The Fix: Switch to Protocol A (Acid Hydrolysis) below.

Q3: Can I just use milder base conditions?

Diagnosis: Chemoselectivity Optimization. Yes, but it is difficult. You need a base strong enough to hydrolyze the ester (pKa ~25 for leaving group alkoxide) but not strong enough to deprotonate the alpha-carbon (pKa ~13) to form the enolate that causes cyclization.

  • The Fix: This thermodynamic window is narrow. If you must use base, use LiOH in THF/H2O at 0°C . Lithium coordinates the carbonyl, accelerating hydrolysis while being less basic than NaOH, potentially favoring hydrolysis over enolization.

Comparative Data: Acid vs. Base Routes
FeatureAcid Hydrolysis (Recommended) Base Hydrolysis (High Risk)
Reagent 48% HBr (aq) or conc. HClNaOH / KOH / LiOH
Primary Mechanism Carbonyl protonation + Water attackNucleophilic Acyl Substitution
Bromide Stability High (Protonated ester does not cyclize)Low (

and Enolate Cyclization)
Major Byproduct Lactones (if heated too long without water)Cyclobutane derivatives / Hydroxy-acids
Phase Behavior Often biphasic (requires vigorous reflux)Can be made homogeneous (risky)
Typical Yield 75-90% (to 5-bromopentanoic acid)<40% (variable)
Standardized Protocols
Protocol A: Acid Hydrolysis (The "Gold Standard" for Halo-Malonates)

Use this method to generate 5-bromopentanoic acid directly.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Diethyl 3-bromopropylmalonate (1.0 eq) and 48% Hydrobromic Acid (10-15 vol equivalents) .

    • Note: Acetic acid (glacial) can be added (1:1 with HBr) to increase solubility of the ester.

  • Reaction: Heat to vigorous reflux (approx. 100-110°C) for 6–12 hours .

    • Monitoring: The reaction will initially be biphasic. As hydrolysis and decarboxylation proceed, the mixture often becomes homogeneous or the product separates as an oil.

    • Mechanism:[1][2][3] The acid cleaves the esters to the di-acid. The heat spontaneously decarboxylates the malonic acid derivative to the linear acid.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with water.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: The residue is usually pure enough (crude 5-bromopentanoic acid). If necessary, purify via vacuum distillation (bp ~142-145°C at 17 hPa).

Protocol B: Controlled Base Hydrolysis (Only if Ester Retention is Required)

Use this ONLY if you need the di-acid and want to avoid decarboxylation (very difficult).

  • Solvent: Dissolve substrate in THF (0.1 M) .

  • Reagent: Add LiOH (2.2 eq) dissolved in minimal water.

  • Condition: Stir at 0°C (Ice bath) to suppress cyclization. Do NOT heat.

  • Monitoring: Monitor by TLC every 30 mins. Stop immediately upon consumption of SM.

  • Workup: Acidify carefully to pH 2 with cold 1M HCl and extract immediately.

References
  • Sigma-Aldrich. 5-Bromovaleric acid Product Sheet & Safety Data. (Confirming physical properties and downstream applications). Available at:

  • ChemicalBook. Diethyl 3-bromopropylmalonate Properties and Suppliers. (Solubility and LogP data). Available at:

  • Beilstein Journal of Organic Chemistry. Hydrolysis of diethyl 2-(perfluorophenyl)malonate. (Demonstrating the superiority of HBr/AcOH hydrolysis for sensitive halo-malonates over basic conditions). Available at:

  • PubChem. Diethyl 3-bromopropylmalonate (CID 12212854).[4] (Chemical structure and physical data).[4][5][6][7][8] Available at:

  • Organic Syntheses.General procedures for Malonic Ester Synthesis and Hydrolysis.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diethyl 3-bromopropylmalonate and HBr before handling.

Sources

Technical Guide: Minimizing Side Reactions with Diethyl 3-bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Janus" Reactivity Challenge

Diethyl 3-bromopropylmalonate (CAS: 10149-21-0) is a bifunctional building block widely used to introduce a functionalized propyl chain or to synthesize cyclobutane derivatives.

However, its utility is often compromised by its dual reactivity :

  • Electrophilic Site: The alkyl bromide (susceptible to

    
    ).[1]
    
  • Nucleophilic Potential: The malonate

    
    -proton (pKa ~13), which becomes a nucleophile upon deprotonation.
    

The Core Problem: The dominant side reaction is Intramolecular Cyclization . If the malonate is deprotonated, the resulting enolate rapidly attacks the terminal bromide via a favored 5-exo-tet transition state, forming Diethyl 1,1-cyclobutanedicarboxylate . This intramolecular reaction is kinetically superior to almost any intermolecular coupling.

This guide provides the protocols to suppress this "self-destruction" pathway and maximize yield in intermolecular couplings.

Critical Troubleshooting: The "Fork in the Road"

The following diagram illustrates the kinetic competition that dictates your yield. You must engineer your conditions to force Path A and block Path B .

ReactionPathways Reagent Diethyl 3-bromopropylmalonate Base Base Addition Reagent->Base Exposure PathA Path A: Intermolecular Substitution (Target Product) Base->PathA Controlled Base (pKa < 13) + External Nucleophile PathB Path B: Intramolecular Cyclization (Cyclobutane Impurity) Base->PathB Strong Base (pKa > 13) Fast Intramolecular Rxn PathC Path C: E2 Elimination (Allyl Malonate) Base->PathC Bulky Base / High T

Figure 1: Kinetic competition between desired substitution and unwanted cyclization. Path B is the thermodynamic sink if pH is uncontrolled.

Troubleshooting Matrix
IssueSymptom (LCMS/NMR)Root CauseCorrective Action
Cyclization Product mass matches reagent but retention time shifts; NMR shows cyclobutane ring protons (~1.8-2.5 ppm).Base pKa is too high. You deprotonated the malonate, triggering self-alkylation.Switch Base: Use weak inorganic bases (

,

) instead of hydrides or alkoxides. Ensure base pKa < 13.
Elimination Appearance of olefin peaks (5.0-6.0 ppm); loss of HBr.High Temperature / Bulky Base. E2 elimination competed with

.
Lower Temperature: Run reaction at 0°C to RT. Solvent: Switch to Acetone or DMF to favor

.
Hydrolysis Loss of ethyl groups (M-28 or M-56); formation of mono/di-acids.Moisture in Solvent. Ester groups are labile in wet basic conditions.Dry Solvents: Use anhydrous ACN or DMF. Store reagent over molecular sieves.
Transesterification Ethyl groups replaced by Methyl (if MeOH used).Wrong Solvent Alcohol. Match Alkoxide: Never use MeOH with diethyl esters. Use EtOH or aprotic solvents only.

Validated Protocols

Protocol A: N-Alkylation or O-Alkylation (Using the Reagent as a Linker)

Objective: Attach the propylmalonate chain to an amine or phenol without cyclizing the reagent.

The Logic: You must deprotonate your target nucleophile (Amine/Phenol) without deprotonating the malonate of the reagent.

  • Phenol pKa

    
     10
    
  • Malonate pKa

    
     13
    
  • Window of Opportunity: Use a base with a pKa between 10 and 12.

Materials:

  • Target Nucleophile (1.0 eq)

  • Diethyl 3-bromopropylmalonate (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous Acetonitrile (ACN) or DMF.

Step-by-Step:

  • Pre-activation: Dissolve the Target Nucleophile in anhydrous ACN/DMF. Add the Carbonate base. Stir at RT for 30 mins to generate the phenoxide/amide anion.

    • Why? Ensures the nucleophile is ready to attack immediately upon reagent addition.

  • Controlled Addition: Add Diethyl 3-bromopropylmalonate dropwise at 0°C or RT.

    • Why? Avoids local concentration hotspots that might favor side reactions.

  • Reaction: Stir at RT (or mild heat, max 50°C). Monitor by TLC/LCMS.

    • Critical: Do NOT reflux unless necessary. High heat promotes E2 elimination.

  • Workup: Filter off inorganic salts. Dilute with EtOAc, wash with water/brine (to remove DMF). Dry over

    
    .
    
Protocol B: C-Alkylation (The "Don't Do It" Rule)

Objective: Alkylating the malonate carbon of Diethyl 3-bromopropylmalonate with an external electrophile.

Technical Advisory: Attempting to deprotonate Diethyl 3-bromopropylmalonate to react it with an external alkyl halide (R-X) is NOT recommended .

  • Reason: The moment the enolate forms, the rate of intramolecular cyclization (

    
    ) is orders of magnitude faster than intermolecular attack (
    
    
    
    ). You will isolate Diethyl 1,1-cyclobutanedicarboxylate, not your coupled product.
  • Alternative Route: If you need the structure R-C(COOEt)2-(CH2)3-Br, start with Diethyl malonate .

    • Alkylate with R-X.

    • Alkylate the product with 1,3-dibromopropane (using excess di-bromide to prevent dimerization).

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to speed up the reaction? A: No. NaH is a strong base (pKa ~35). It will indiscriminately deprotonate the malonate (pKa 13), causing immediate cyclization. Stick to Carbonates (


) or tertiary amines (

, DIPEA) if your nucleophile is sufficiently acidic.

Q2: I see a "dimer" impurity. What is it? A: If you are using a bifunctional nucleophile (like a primary amine), it can react with two molecules of Diethyl 3-bromopropylmalonate. Ensure you use a stoichiometric excess of the amine if you want the mono-substituted product, or protect one site.

Q3: How do I remove the unreacted bromo-reagent? A: The reagent is lipophilic. If your product has an ionizable group (like an amine), perform an acid-base extraction. If not, the reagent can be hydrolyzed to the acid and washed away with basic water, but this risks hydrolyzing your product. Flash chromatography (Hexane/EtOAc) is usually required.

Q4: Is the reagent light sensitive? A: Alkyl bromides can degrade over time releasing HBr, which is autocatalytic. Store the reagent in amber glass at 2-8°C. If the liquid turns brown/orange, it contains free bromine/HBr. Wash with dilute


 or 

before use.

References

  • Cyclization Kinetics (Baldwin's Rules)

    • Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734-736. Link

    • Relevance: Defines why the 5-exo-tet cyclization is favored over intermolecular reactions.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. Chapter 26: Alkylation of Enolates.
  • Application in Linker Synthesis (Example Protocol)
  • Synthesis of Cyclobutanes (The "Side Reaction" as a Goal)

    • Perkin, W. H. "On the Formation of Alicyclic Compounds." J. Chem. Soc., Trans., 1894, 65, 572-590. Link

    • Relevance: Historical and chemical validation of the rapid cycliz

Sources

Technical Support Center: Solvent Optimization for Diethyl (3-bromopropyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Executive Summary)

The Bifunctional Paradox: Diethyl (3-bromopropyl)malonate is a unique "Janus" substrate. It contains two competing reactive sites:[1]

  • The Electrophile: The primary alkyl bromide (

    
    -carbon), susceptible to 
    
    
    
    attack.
  • The Nucleophile Precursor: The acidic proton at the

    
    -carbon (
    
    
    
    ), which, upon deprotonation, becomes a nucleophile.

The Critical Failure Mode: If your solvent system supports basicity (even weakly) or if you use a basic nucleophile without buffering, the molecule will "bite its own tail," ejecting


 to form Diethyl cyclobutane-1,1-dicarboxylate .

The Solution: Solvent selection for this substrate is not just about solubility; it is about Chemoselectivity Control . You must select a solvent that maximizes the nucleophilicity of your external reagent (e.g.,


, 

,

) while suppressing the ionization of the malonate

-proton.

Part 2: Technical Guide & Troubleshooting (Q&A)

Module A: Solvent Selection Matrix

Q1: I need to replace the Bromine with an Azide (


) or Cyanide (

). Which solvent gives the highest rate without cyclization?

Recommendation: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[2][3]

  • The Mechanism: These are Polar Aprotic solvents.[4][5][6] They solvate cations (

    
    , 
    
    
    
    ) efficiently but leave the anion (
    
    
    ,
    
    
    ) "naked" and highly reactive. This maximizes the
    
    
    (rate of substitution).
  • The Risk: Because the naked anion is also more basic, it can deprotonate the malonate.

  • The Fix:

    • Strict Neutrality: Ensure your reagents are dry. Do not add auxiliary bases (like TEA or

      
      ).
      
    • Temperature Control: Keep the reaction

      
      . Cyclization has a higher activation energy than intermolecular substitution.
      
    • Buffer (Advanced): For amine nucleophiles, add a weak acid (like acetic acid, 1 eq) to buffer the pH and prevent enolate formation.

Q2: I am seeing "transesterification" byproducts (Ethyl esters becoming Methyl esters). What happened?

Diagnosis: You used Methanol (MeOH) as a solvent.

  • The Chemistry: In the presence of any nucleophile or weak acid/base, alcohols undergo exchange with the ester groups.

  • The Fix: If you must use a protic solvent (to slow down a too-vigorous reaction), you must match the alcohol to the ester .

    • For Diethyl (3-bromopropyl)malonate

      
       Use Ethanol (EtOH) .
      
    • Note: Reaction rates in EtOH will be 10-100x slower than in DMF due to hydrogen bonding caging the nucleophile.

Q3: We cannot use DMF/DMSO due to downstream removal issues (high boiling point). What is the scalable alternative?

Recommendation: Phase Transfer Catalysis (PTC) in Toluene/Water or MeCN .

  • The System: Use a non-polar solvent (Toluene) for the substrate and an aqueous phase for the nucleophile salt (

    
    ). Add a catalyst like TBAB (Tetrabutylammonium bromide) .
    
  • Why it works: The organic phase remains neutral (suppressing deprotonation/cyclization). The nucleophile is ferried into the organic layer as a distinct ion pair

    
    , which reacts rapidly.
    
  • Safety: Toluene is much easier to remove (rotovap) than DMF.

Module B: Troubleshooting The "Cyclization Trap"

Q4: My LC-MS shows a major peak with Mass [M-HBr]. It looks like the starting material lost HBr. Is this an elimination reaction?

Analysis: It is likely Cyclization , not simple elimination. While elimination to an alkene is possible, the formation of the 4-membered cyclobutane ring is kinetically favored when the malonate enolate forms.

Visualizing the Competition:

ReactionPathways cluster_conditions Solvent Influence Substrate Diethyl (3-bromopropyl)malonate (Electrophile + Acidic H) Enolate Enolate Intermediate (Internal Nucleophile) Substrate->Enolate Deprotonation (Fast in DMF) Target Substitution Product (Desired) Substrate->Target Intermolecular SN2 (External Nucleophile) Base Base/Basic Nucleophile Cyclic Cyclobutane Derivative (Undesired Byproduct) Enolate->Cyclic Intramolecular SN2 (k_cyc) Advice Polar Aprotic (DMF) -> Accelerates BOTH paths Non-Polar (Toluene) -> Suppresses Enolate

Figure 1: The kinetic competition between desired substitution and undesired cyclization.[2][3]

Part 3: Experimental Protocols

Protocol A: Homogeneous Substitution (Small Scale / High Speed)

Best for: Azidation, Cyanation, Halogen Exchange.

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Concentration: 0.2 M to 0.5 M (High dilution disfavors intermolecular side reactions, but here we worry about intramolecular, which is concentration-independent. However, 0.5M is standard).

  • Setup:

    • Dissolve Diethyl (3-bromopropyl)malonate (1.0 eq) in DMF.

    • Add Sodium Azide (

      
      ) (1.1 eq). Caution: 
      
      
      
      is toxic.[7]
    • Crucial Step: Do NOT add base.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check TLC or LCMS. If slow, heat to 40°C. Do not exceed 60°C to avoid thermal cyclization.

  • Workup: Dilute with 5x volume of water (to dissolve DMF) and extract with Ethyl Acetate. Wash organic layer with LiCl solution (removes residual DMF).

Protocol B: Phase Transfer Catalysis (Process Scale)

Best for: Scalability, Safety, avoiding DMF.

  • Solvent System: Toluene (Organic) + Water (Aqueous). Ratio 1:1.

  • Reagents:

    • Organic Phase: Substrate (1.0 eq) in Toluene.

    • Aqueous Phase: Nucleophile salt (e.g., KCN, 1.5 eq) in Water.

    • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%).

  • Reaction:

    • Vigorous stirring is required (create an emulsion).

    • Heat to 50–60°C.

  • Mechanism: The

    
     is transported into the Toluene by 
    
    
    
    . Since
    
    
    (if present) is less lipophilic than
    
    
    , the organic phase remains effectively neutral, preventing malonate deprotonation.

Part 4: Data Summary & Decision Logic

Solvent Decision Tree

SolventSelection Start Start: Select Solvent for Diethyl (3-bromopropyl)malonate NucType Is the Nucleophile Basic? (e.g., Amines, Alkoxides) Start->NucType BasicYes Yes (High Risk of Cyclization) NucType->BasicYes BasicNo No (Azide, Halide, Thiol) NucType->BasicNo Solvent1 Use Non-Polar / Low Dielectric (Toluene, DCM) + Cold Temp BasicYes->Solvent1 Speed Priority: Speed or Scale? BasicNo->Speed SpeedFast Speed (Small Scale) Speed->SpeedFast SpeedScale Scale / Green Chem Speed->SpeedScale Solvent2 DMF or DMSO (Watch Temp < 60°C) SpeedFast->Solvent2 Solvent3 PTC System (Toluene/Water + TBAB) SpeedScale->Solvent3

Figure 2: Decision logic for solvent selection based on nucleophile basicity and process scale.

Comparative Solvent Performance Table
Solvent ClassExamplesRate (

)
Cyclization RiskTransesterification RiskRecommendation
Polar Aprotic DMF, DMSOVery HighModerate (High if heated)NonePrimary Choice
Polar Aprotic AcetonitrileModerateLowNoneGood Alternative
Polar Protic EthanolSlowLowLow (if matching ester)Avoid (unless necessary)
Polar Protic MethanolSlowLowHigh FORBIDDEN
Non-Polar TolueneNegligibleVery LowNoneUse only with PTC

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Organic Syntheses , Coll. Vol. 7, p. 411 (1990). Cyclopropane-1,1-dicarboxylic Acid, Diethyl Ester. Link (Demonstrates the cyclization mechanism using 1,2-dibromoethane; applicable to 1,3-analogs).

  • Master Organic Chemistry . Solvent Effects on SN2 Reactions. Link (Authoritative guide on polar aprotic vs protic solvents).

  • LibreTexts Chemistry . Characteristics of the SN2 Reaction. Link (Detailed breakdown of solvation shells and nucleophilicity).

  • ResearchGate . Phase Transfer Catalysts: A Method for Synthesis. Link (Methodology for PTC alkylations).

Sources

handling moisture sensitivity of Diethyl 3-bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: CAS-10149-21-0-SUP Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Hidden Variable" in Yield Loss

Welcome to the technical support hub for Diethyl 3-bromopropylmalonate . While often treated as a standard reagent, this compound possesses a specific moisture vulnerability that frequently leads to "silent" failures in cyclization and alkylation reactions.

The core issue is not just the degradation of the reagent itself, but the secondary effect on your base (e.g., NaH, KOtBu). Partial hydrolysis produces acidic species that quench your base before the intended enolate formation, leading to stoichiometric mismatches and incomplete conversion.

This guide provides the protocols required to maintain the "Dry Chain" and ensure experimental reproducibility.

Module 1: The Chemistry of Failure

Q: Why is trace moisture catastrophic for this specific reagent?

A: It is a matter of Competitive Kinetics . In a typical Malonic Ester Synthesis (e.g., preparing cyclobutane derivatives), you generate a carbanion using a strong base. If moisture has hydrolyzed even 1-2% of your ester into a carboxylic acid (mono-ester), the following cascade occurs:

  • The Proton Trap: The carboxylic acid proton (

    
    ) is orders of magnitude more acidic than the 
    
    
    
    -proton of the malonate (
    
    
    ).
  • Base Quenching: Your base (NaH) reacts instantly with the acid impurity, not the malonate.

  • Stoichiometric Drift: You calculate 1.1 equivalents of base, but the impurity consumes 0.2 equivalents. You are left with 0.9 equivalents of effective base.

  • Stalled Reaction: The reaction stalls at partial conversion, often mistaken for "low reactivity" rather than "wet reagent."

Visualization: The Hydrolysis-Quench Pathway

The following diagram illustrates how moisture creates a "dead end" for your reagents.

HydrolysisPathway Water Trace Moisture (H2O) Reagent Diethyl 3-bromopropylmalonate Water->Reagent Slow Hydrolysis MonoAcid Mono-Acid Impurity (Hydrolysis Product) Reagent->MonoAcid Degradation Enolate Active Enolate (Nucleophile) Reagent->Enolate - H2 Salt Sodium Carboxylate Salt (DEAD END) MonoAcid->Salt Irreversible Base Strong Base (NaH / KOtBu) Base->Reagent Desired Reaction (Deprotonation) Base->MonoAcid FAST Reaction (Quench) Product Cyclized Product (e.g., Cyclobutane) Enolate->Product Cyclization

Figure 1: The "Base Quench" mechanism where moisture-derived impurities consume reagents intended for the main reaction.

Module 2: Storage & Handling Protocols

Q: How do I store the bulk chemical to prevent degradation?

A: Follow the "Dry Chain" protocol. The alkyl bromide moiety is a lachrymator (tear-inducing), so containment is doubly important for safety and purity.

ParameterSpecificationReason
Temperature 2°C – 8°CRetards spontaneous hydrolysis and HBr elimination.
Atmosphere Argon or NitrogenDisplaces humid air. Carbon dioxide (air) is not reactive but carries moisture.
Container Amber GlassProtects from light-induced radical degradation of the C-Br bond.
Seal Teflon-lined cap + ParafilmCritical: Standard caps loosen at cold temps. Over-wrap with Parafilm or electrical tape.
Desiccant Drierite/Silica in SecondaryStore the bottle inside a secondary jar/desiccator containing desiccant packets.

Safety Warning: Diethyl 3-bromopropylmalonate is a Lachrymator .[1] Always handle in a functioning fume hood.[2] Do not open the bottle on an open bench.

Module 3: Diagnostics (Troubleshooting)

Q: How do I know if my batch is "dead" before I start?

A: Do not rely on visual inspection; hydrolysis products are often soluble in the parent liquid. Use Proton NMR (


H-NMR)  as your primary diagnostic tool.
The "Go/No-Go" NMR Check

Run a quick NMR in


. Look for the tell-tale signs of the mono-ethyl ester (hydrolysis product).
SignalIntact Reagent (Pure)Degraded (Wet)
Ethyl Group (

)
Perfect Quartet (~4.2 ppm)New, smaller quartet slightly shifted; loss of symmetry.
Integral Ratio Ethyl (

) : Propyl (

) = 0.66
Ratio decreases as ethyl groups are lost to hydrolysis.
Acidic Proton AbsentBroad singlet > 10 ppm (COOH).
Water Peak ~1.56 ppm (in

)
Sharp increase in water peak integral.

Q: Can I use Karl Fischer (KF) titration? A: Yes, but be cautious. The alkyl bromide can sometimes interfere with certain KF reagents depending on the formulation. Coulometric KF is preferred for trace analysis (< 1000 ppm).

Module 4: Remediation & Reaction Setup

Q: My solvent is wet. Can I dry the reaction mixture in situ?

A: NO. Once the reagent is hydrolyzed, you cannot "dry it back" to the ester. You must prevent moisture ingress before mixing.

Protocol: The Azeotropic Drying Method (For Reagents)

If you suspect the reagent is slightly wet (but not hydrolyzed), use this protocol to remove trace water before adding the base.

  • Dissolve: Dissolve the Diethyl 3-bromopropylmalonate in anhydrous Toluene (10 mL per gram).

  • Evaporate: Rotovap the toluene off at 40°C under high vacuum. Toluene forms a positive azeotrope with water, carrying it away.

  • Repeat: Perform this "strip" process 2x.

  • Backfill: Backfill the flask immediately with Argon.

Workflow: The "Safe-Start" Decision Tree

Follow this logic flow to ensure reaction success.

DecisionTree Start Start: Open Reagent Bottle CheckSeal Is the seal intact? Start->CheckSeal Smell Acrid/Acidic Smell? CheckSeal->Smell Yes NMR Run 1H-NMR CheckSeal->NMR No (Suspect) Smell->NMR No Bad Batch Failed: Purify or Discard Smell->Bad Yes (Hydrolysis confirmed) Decision Check Integrals & Acid Peak NMR->Decision Good Batch OK: Proceed to Azeotropic Dry Decision->Good No Acid Peak Decision->Bad Acid Peak Present Purify Remediation: Dissolve in Et2O, Wash w/ NaHCO3, Dry MgSO4, Distill Bad->Purify If >5g

Figure 2: Operational workflow for validating reagent quality prior to use.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves in the reaction flask? A: Yes, activated 3Å or 4Å sieves are compatible. However, ensure they are activated (heated >200°C under vacuum). "Fresh" sieves from a jar are often saturated with atmospheric water and will act as a water source.

Q: I see a precipitate immediately upon adding NaH. Is this normal? A: If it happens instantly and vigorously, it is likely the deprotonation of the carboxylic acid impurity (forming the sodium salt), not the malonate enolate. The malonate deprotonation is usually slower and more controlled. This is a sign your batch is degraded.

Q: What is the impact on cyclization to cyclobutanes? A: Cyclization requires the formation of a specific carbanion that performs an intramolecular


 attack on the alkyl bromide. Hydrolysis creates a "chain terminator." If you are observing low yields of Diethyl cyclobutane-1,1-dicarboxylate , moisture is the #1 suspect [1].

References

  • Synthesis of Cyclobutane Derivatives: Title: The Malonic Ester Synthesis and Its Cousin, The Acetoacetic Ester Synthesis.[3] Source: Master Organic Chemistry. URL:[Link]

  • Hydrolysis Mechanisms: Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.[4][5] Source: Beilstein Journal of Organic Chemistry (via NIH). URL:[Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: Diethyl 3-bromopropylmalonate vs. Alkylation Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized linkers for drug development—specifically Diethyl 3-bromopropylmalonate (CAS: 10149-21-0)—the primary challenge is not the formation of the product, but the control of alkylation stoichiometry. The reaction of diethyl malonate with 1,3-dibromopropane frequently yields a statistical mixture of:

  • Starting Material: Unreacted Diethyl malonate.

  • Target Product: Mono-alkylated species (Diethyl 3-bromopropylmalonate).

  • Major Impurity: Di-alkylated species (Diethyl bis(3-bromopropyl)malonate).

This guide provides a definitive 1H NMR structural analysis to distinguish the target product from these specific alternatives. Unlike generic spectral lists, this document focuses on quantitative integration logic and spin-system differentiation to ensure batch release criteria are met with high confidence.

Structural Assignment & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems. Understanding these environments explains the causality behind the chemical shifts (


).
The Spin Systems
  • Ethyl Ester System (A): The chemically equivalent ethyl groups provide a massive diagnostic anchor. The oxygen exerts a strong deshielding effect on the methylene protons.

  • Malonate Core (B): The "Methine" proton (

    
    ) is the most critical signal for purity. It exists only in the mono-alkylated product.
    
  • Propyl Linker (C): A 3-carbon chain terminated by an electronegative Bromine atom.

Visualization: Structure to Spectrum Map

The following diagram maps the specific protons to their expected chemical environments.

G cluster_0 Molecule Structure cluster_1 NMR Signals (CDCl3) struct EtOOC-CH(a)-CH2(b)-CH2(c)-CH2(d)-Br node_b α-Methylene (b) δ 2.0-2.1 ppm Multiplet (2H) struct->node_b node_c β-Methylene (c) δ 1.8-2.0 ppm Multiplet (2H) struct->node_c node_d γ-Methylene (d) δ 3.40 ppm Triplet (2H) struct->node_d Deshielded by Br node_a Methine (a) δ 3.35-3.45 ppm Triplet (1H)

Figure 1: Correlation between the chemical structure of Diethyl 3-bromopropylmalonate and its diagnostic NMR signals. Note the overlap risk between protons (a) and (d).

Experimental Protocol for Quantitative Analysis

For this analysis, standard "quick" NMR is insufficient because the integration ratio between the ethyl ester signals and the propyl chain is the primary validation method.

Method Parameters
  • Solvent: Chloroform-d (

    
    ) is standard (99.8% D).
    
    • Expert Insight: If the Methine triplet overlaps perfectly with the

      
       triplet (common in 
      
      
      
      ), switch to Benzene-d6 (
      
      
      )
      . The magnetic anisotropy of the benzene ring often shifts the ester protons upfield, resolving the overlap.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can cause line broadening of the multiplet structures.

  • Pulse Sequence: Standard 1H pulse (zg30).

  • Relaxation Delay (D1): Must be set to ≥ 5 seconds.

    • Reasoning: The methine proton has a long

      
       relaxation time. If D1 is too short (e.g., 1 sec), the methine signal will be under-integrated, leading to a false calculation of di-alkylated impurity.
      
  • Scans: 16 or 32 scans are sufficient.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral fingerprint of the target against its synthesis precursors and byproducts.

Table 1: Spectral Comparison Data (in )
Proton EnvironmentTarget Product (Mono-alkylated)Starting Material (Diethyl Malonate)Impurity (Di-alkylated)
Malonate Core Triplet (

3.3-3.5)
Integration: 1H
Singlet (

3.36)
Integration: 2H
Absent (Quaternary Carbon)
Ethyl Ester (

)
Quartet (

4.20) Integration: 4H
Quartet (

4.20) Integration: 4H
Quartet (

4.18) Integration: 4H
Propyl Chain (

)
Triplet (

3.40) Integration: 2H
AbsentTriplet (

3.38) Integration: 4H
Propyl Chain (Internal) Multiplets (

1.8-2.1) Integration: 4H
AbsentMultiplets (

1.8-2.2) Integration: 8H
Detailed Analysis
Scenario A: Distinguishing from Starting Material

This is the most common check during reaction monitoring.

  • The Marker: Look at the region around 3.36 ppm .

  • Starting Material: Shows a sharp Singlet (2H).

  • Target: Shows a Triplet (1H) coupled to the adjacent methylene group.

  • Validation: If you see a small singlet sitting on top of a triplet in this region, the reaction is incomplete.

Scenario B: Distinguishing from Di-alkylated Impurity

This is the critical purity check for batch release.

  • The Marker: The Malonate Methine proton (

    
     3.3-3.5 ppm).
    
  • Target: The signal exists (1H).

  • Di-alkylated: The signal is completely absent .

  • Validation: Calculate the ratio of the Ethyl Ester Quartet (4.2 ppm) to the Bromine-Methylene Triplet (3.4 ppm).

    • Target Ratio: 4H (Ester) : 2H (Br-CH2) = 2:1

    • Di-alkylated Ratio: 4H (Ester) : 4H (Br-CH2) = 1:1

    • Note: If the ratio is 1.5:1, you have a 50/50 mixture.

Workflow: Spectral Validation Logic

The following decision tree illustrates the logical flow a researcher should follow when analyzing the raw FID data.

Workflow start Acquire 1H NMR Spectrum check_ester Identify Ethyl Ester Quartet (δ 4.2 ppm, Set Integral = 4.00) start->check_ester check_3_4 Examine Region 3.3 - 3.5 ppm check_ester->check_3_4 decision_1 Is there a Singlet? check_3_4->decision_1 decision_2 Is there a Triplet? decision_1->decision_2 No res_start Contamination: Starting Material Present decision_1->res_start Yes res_target Target Confirmed: Mono-Alkylated decision_2->res_target Yes (Integral ~3H total*) res_dialkyl Impurity Confirmed: Di-Alkylated Product decision_2->res_dialkyl No (Only Br-CH2 signal)

Figure 2: *Step-by-step logic for interpreting the 3.3–3.5 ppm region. Note: In CDCl3, the Methine triplet and Br-CH2 triplet often overlap, summing to an integral of 3H for the pure target.

Troubleshooting & Anomalies

Even with a pure compound, spectral artifacts can confuse the analysis.

  • Water Peak Interference: In

    
    , water typically appears around 1.56 ppm. This can overlap with the central methylene multiplet of the propyl chain (
    
    
    
    1.8-2.0).
    • Solution: Add a drop of

      
       to shake the water peak away (shift it), or dry the sample with 
      
      
      
      before running.
  • Overlap at 3.4 ppm: As noted, the Methine proton (target) and the

    
     protons often overlap.
    
    • Verification: If they overlap, the total integration of the 3.3-3.5 ppm region should be 3H (1H Methine + 2H

      
      ). If the integration is 2H , you likely have the Di-alkylated impurity (where the Methine is missing).
      

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Diethyl malonate 1H NMR Data. SDBS No. 3060. Retrieved October 26, 2023, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. [Link]

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Diethyl 3-bromopropylmalonate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the integrity of your results is fundamentally tethered to the quality of your starting materials. Diethyl 3-bromopropylmalonate is a key building block in the synthesis of a variety of pharmacologically active molecules. Consequently, the purity of its reference standard is not a matter of simple quality control but a cornerstone of scientific validity. An impure reference standard can lead to inaccurate quantification of active pharmaceutical ingredients (APIs), misidentification of impurities, and potentially compromise the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Diethyl 3-bromopropylmalonate reference standards. We will move beyond rote protocols to explain the scientific rationale behind our choices, empowering you to build a robust, self-validating system for ensuring the quality of your reference materials. Our approach is grounded in the principle of orthogonality—the use of multiple, dissimilar analytical techniques to provide a comprehensive and trustworthy assessment of purity.

The Analytical Arsenal: A Multi-Pronged Approach to Purity Verification

No single analytical technique can definitively establish the purity of a reference standard. Each method has its own strengths and inherent biases. A truly rigorous validation strategy employs a suite of orthogonal techniques that probe different physicochemical properties of the analyte and its potential impurities. For Diethyl 3-bromopropylmalonate, a comprehensive evaluation should include chromatographic separations for impurity profiling and spectroscopic methods for structural confirmation and absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles' Detective

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[1][2] It excels at separating thermally stable molecules and providing definitive identification through mass spectrometry.[1] For Diethyl 3-bromopropylmalonate, GC-MS is particularly adept at detecting residual starting materials like diethyl malonate and potential low-molecular-weight by-products.

Causality in Method Selection: We choose GC-MS for its high resolving power and the rich structural information provided by the mass spectrometer. The fragmentation patterns of the analyte and any co-eluting impurities can serve as a "fingerprint" for their identification.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

HPLC is indispensable for the separation and quantification of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[4] When coupled with a photodiode array (PDA) or UV detector, HPLC is a robust method for impurity profiling and can provide an initial assessment of peak purity.[5] For more definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[5]

Causality in Method Selection: HPLC is chosen to detect potential non-volatile impurities, such as products of degradation or polymerization, that would be missed by GC analysis. The use of a PDA detector allows for the evaluation of spectral homogeneity across a chromatographic peak, offering a preliminary indication of co-eluting species.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantity

NMR spectroscopy is a non-destructive technique that provides unparalleled insight into molecular structure.[6] For reference standard validation, its utility is twofold:

  • Structural Confirmation (¹H and ¹³C NMR): These experiments confirm the identity of the Diethyl 3-bromopropylmalonate by mapping its unique proton and carbon framework. The chemical shifts, coupling constants, and integration values provide a detailed picture of the molecule, allowing for the unambiguous identification of structurally similar impurities.

  • Absolute Purity by Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for an identical reference standard.[7][8] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the exact purity of the analyte can be calculated.[7][9] This technique is recognized by pharmacopeias for its high accuracy and traceability.[8]

Causality in Method Selection: We employ NMR for its definitive structural elucidation capabilities. qNMR is specifically chosen as an orthogonal, non-chromatographic method for purity assignment. Unlike chromatographic techniques that rely on relative response factors (which can vary between compounds), the signal intensity in qNMR is directly proportional to the number of nuclei, making it a more absolute measure of quantity.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule.[10] For Diethyl 3-bromopropylmalonate, this includes the characteristic C=O stretch of the ester groups and the C-Br stretch. While not a quantitative technique for purity, it serves as an excellent identity check and can reveal gross contamination if unexpected peaks are observed.[11]

Causality in Method Selection: FTIR is included as a rapid identity confirmation step. Any significant deviation from the reference spectrum of a known pure sample would immediately flag the material for further, more detailed investigation.

Visualizing the Validation Workflow

A systematic approach is crucial for the comprehensive validation of a reference standard. The following workflow illustrates the integration of orthogonal techniques to build a complete picture of the standard's identity, purity, and strength.

G cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Absolute Purity Assignment cluster_3 Phase 4: Final Certification A Receive New Batch of Diethyl 3-bromopropylmalonate B FTIR Spectroscopy A->B Identity Check C ¹H and ¹³C NMR A->C Detailed Structure D Structural Confirmation B->D C->D E GC-MS Analysis D->E F HPLC-UV/PDA Analysis D->F G Identify & Quantify Volatile/Semi-Volatile Impurities E->G H Identify & Quantify Non-Volatile Impurities F->H K Consolidate Data G->K H->K I Quantitative NMR (qNMR) J Determine Absolute Purity (%) I->J J->K L Issue Certificate of Analysis (CoA) K->L M Release Reference Standard L->M G start Purpose of Analysis? identity Identity Confirmation Only start->identity Simple Check routine_qc Routine QC / Impurity Profile start->routine_qc Known Impurities primary_std Primary Standard Certification start->primary_std Highest Confidence ftir FTIR identity->ftir nmr_struct ¹H & ¹³C NMR identity->nmr_struct hplc HPLC-UV/PDA routine_qc->hplc gcms GC-MS routine_qc->gcms primary_std->nmr_struct primary_std->hplc primary_std->gcms qnmr qNMR primary_std->qnmr

Sources

Comparative Reactivity Guide: Bromopropyl vs. Chloropropyl Malonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice of Halogen

In the alkylation of malonate esters, the choice between bromopropyl and chloropropyl electrophiles is rarely a matter of simple substitution; it is a strategic decision governing reaction kinetics, selectivity, and pathway design.

  • Bromopropyl (

    
    ):  The kinetic workhorse.[1] The C-Br bond is weaker (~68 kcal/mol) and longer, making bromide an excellent leaving group for rapid, mild 
    
    
    
    alkylations. However, its high reactivity can lead to uncontrolled bis-alkylation or premature cyclization.[1]
  • Chloropropyl (

    
    ):  The latent electrophile.[1] The C-Cl bond is stronger (~81 kcal/mol), requiring higher activation energy. This allows the chloride to "survive" initial alkylation conditions, enabling sequential functionalization or controlled intramolecular cyclization (e.g., to cyclobutanes).
    

This guide provides the mechanistic grounding and experimental protocols to exploit these differences for precision synthesis.

Mechanistic Foundation & Kinetics

Leaving Group Thermodynamics

The reactivity difference is fundamentally thermodynamic. The rate of nucleophilic attack by the malonate enolate is inversely proportional to the basicity of the leaving group and the strength of the carbon-halogen bond.

ParameterBromide (Br⁻)Chloride (Cl⁻)Implication
C-X Bond Energy ~68 kcal/mol~81 kcal/molCl requires higher

(heat/time).[1]
Leaving Group

(HX)
-9 (HBr)-7 (HCl)Br⁻ is a more stable base, leaving faster.[1]
C-X Bond Length 1.94 Å1.77 ÅLonger C-Br bond is more accessible to nucleophiles.[1]
Polarizability HighModerateBr stabilizes the transition state better.
Selectivity in Mixed Halides

The most compelling application of this reactivity gap is seen in 1-bromo-3-chloropropane .[1] When reacted with diethyl malonate, the reaction is highly chemoselective.[2] The enolate attacks the C-Br terminus almost exclusively (


 selectivity), yielding diethyl 2-(3-chloropropyl)malonate .[1] The chloride remains intact, serving as a handle for subsequent steps.
Reaction Pathway Visualization

The following diagram illustrates the kinetic bifurcation between the two halogens and the pathway to cyclization.

ReactivityPathway cluster_legend Reaction Kinetics Start Diethyl Malonate + Base Intermediate Diethyl 2-(3-chloropropyl)malonate (Mono-alkylated) Start->Intermediate Fast SN2 @ Br (T < 70°C) Reagent 1-Bromo-3-chloropropane Reagent->Intermediate SideProduct Bis-alkylated Byproduct Intermediate->SideProduct Over-alkylation (Excess Base) Cyclized Diethyl cyclobutane- 1,1-dicarboxylate Intermediate->Cyclized Slow Intramolecular SN2 @ Cl (T > 100°C or Strong Base) key1 Green Arrow: Kinetic Control (Br) key2 Blue Arrow: Thermodynamic/Forced (Cl)

Figure 1: Kinetic selectivity pathway.[1] The initial alkylation targets the bromide (green path), while the chloride requires forcing conditions to react, enabling controlled cyclization (blue path).

Comparative Performance Data

The following data summarizes the yield and conditions for alkylating diethyl malonate using different base systems. Note the "Latent" nature of the chloride allowing for high yields of the linear intermediate.

ElectrophileBase / SolventTemp / TimeProductYieldNotes
1-Br-3-Cl-propane Nano-K₂CO₃ / DMF65°C / 4h3-Chloropropyl malonate87.5% High selectivity; Cl intact [1].[1][2]
1-Br-3-Cl-propane NaOEt / EtOHReflux / 6h3-Chloropropyl malonate60.2% Lower yield due to elimination/bis-alkylation [1].[1]
1,3-Dibromopropane NaOEt / EtOHRefluxCyclobutane-1,1-dicarboxylate40-50% Difficult to stop at mono-stage; promotes cyclization [2].[1]
3-Chloropropyl... NaH / THFRefluxCyclobutane-1,1-dicarboxylate>85% Requires activation of Cl (strong base/heat) [3].[1]

Experimental Protocols

Protocol A: Selective Synthesis of Diethyl 2-(3-chloropropyl)malonate

Target: Exploiting the Br > Cl reactivity gap.

Reagents:

  • Diethyl malonate (1.0 equiv)[1]

  • 1-Bromo-3-chloropropane (1.1 equiv)[1]

  • Nano-K₂CO₃ (1.3 equiv) or finely ground K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Preparation: Charge a flame-dried flask with diethyl malonate and anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add K₂CO₃ in portions. Stir at RT for 30 min to generate the enolate. Note: K₂CO₃ is milder than NaH, preventing premature attack on the chloride.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise. The reaction is exothermic; control temp to <40°C during addition.

  • Heating: Heat to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The Br spot will disappear; the Cl moiety is stable at this temp.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF.[1]

  • Purification: Vacuum distillation. The product is a clear oil.

Validation Point:


H NMR will show a triplet at 

ppm (2H,

), confirming the chloride is intact.
Protocol B: Cyclization to Diethyl Cyclobutane-1,1-dicarboxylate

Target: Forcing the Cl leaving group.

Reagents:

  • Diethyl 2-(3-chloropropyl)malonate (Isolated from Protocol A)[1][2]

  • NaH (1.2 equiv, 60% dispersion) or NaOEt (freshly prepared)

  • Solvent: THF or EtOH

Workflow:

  • Activation: Suspend NaH in dry THF.

  • Addition: Add the chloropropyl malonate slowly at 0°C. Evolution of H₂ gas will be observed.

  • Cyclization: Heat the mixture to reflux (66°C for THF, 78°C for EtOH) for 12–18 hours. The intramolecular attack is entropically disfavored compared to intermolecular, so high dilution (0.1 M) helps favor cyclization over polymerization.

  • Finkelstein Assist (Optional): If reaction is sluggish, add 10 mol% NaI. The in-situ conversion of

    
     accelerates the ring closure significantly [4].
    

Troubleshooting & Optimization

IssueCauseSolution
Bis-alkylation Reaction rate of product

starting material.[1]
Use excess diethyl malonate (1.5–2.0 equiv) if mono-alkylation is the goal.[1] Use K₂CO₃ instead of NaOEt.
Elimination (Alkene) Base is too strong/hindered; Temp too high.[1]Switch from NaOEt to a non-nucleophilic base or weaker base (K₂CO₃).[1] Lower temperature.
Low Cyclization Yield Intermolecular polymerization.[1]High Dilution Technique: Add the substrate very slowly to the refluxing base solution.
Stalled Reaction (Cl) C-Cl bond too stable.[1]Finkelstein Condition: Add catalytic NaI (0.1 equiv) to swap Cl for I in situ.[1]

References

  • Selective Synthesis with Nano-K2CO3

    • Title: Highly selective monoalkyl
    • Source: RSC Advances, 2014.[1]

    • URL:[Link]

  • Cyclobutane Dicarboxylate Synthesis

    • Title: 1,1-Cyclobutanedicarboxylic Acid[1][3]

    • Source: Organic Syntheses, Coll.[1][3][4] Vol. 3, p.213 (1955).[1]

    • URL:[Link][1]

  • Cyclization Mechanisms

    • Title: Alkylation of Enolate Ions[5][6]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Leaving Group Enhancement (Finkelstein)

    • Title: Wh
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Diethyl 3-Bromopropylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing scientific frontiers, our work with reactive chemical intermediates like Diethyl 3-bromopropylmalonate is fundamental to synthetic chemistry and drug development. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for handling this potent reagent. It moves beyond mere compliance, embedding a deep understanding of why each step is critical, ensuring a self-validating system of safety for you and your team.

A Note on the Substance: The following safety protocols are based on the hazardous properties of the closely related and well-documented compound, Diethyl bromomalonate (CAS No. 685-87-0). The core reactive group and corrosive nature are functionally identical, making this data a reliable foundation for establishing safe handling procedures.

Foundational Hazard Analysis: Understanding the Risk

Diethyl 3-bromopropylmalonate is not a benign laboratory chemical; it is classified as a hazardous substance that demands respect and meticulous handling.[1][2] Its primary dangers are its corrosive nature and its properties as a lachrymator. The Globally Harmonized System (GHS) classification underscores the severity of these risks.

Table 1: GHS Hazard Classification for Diethyl bromomalonate

Hazard Class Category GHS Code Hazard Statement
Skin Corrosion 1B H314 Causes severe skin burns and eye damage.[2]
Serious Eye Damage 1 H318 Causes serious eye damage.[2]

| Specific target organ toxicity (single exposure) | 3 | - | May cause respiratory irritation.[1][2] |

Expert Insight: A "Category 1B" skin corrosion classification means the chemical can cause irreversible skin damage after an exposure of up to one hour. Similarly, "Category 1" for eye damage indicates the potential for permanent vision loss. This is why standard, casual PPE is insufficient.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the severe corrosive potential, a multi-layered PPE approach is non-negotiable. Each component is chosen to counteract a specific, identified hazard. The universal precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our baseline.

Table 2: Required PPE for Handling Diethyl 3-bromopropylmalonate

Body Area Primary Protection Secondary/Enhanced Protection Rationale
Eyes & Face Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[1] Full-face shield.[3] Primary: Protects against splashes and direct contact. Secondary: A face shield is mandatory to protect the entire face from splashes, especially during transfers of larger volumes or when a reaction is being initiated. The lachrymatory properties also necessitate sealed eye protection.
Skin & Body Chemical-resistant gloves (e.g., nitrile, changed immediately upon contamination). Flame-retardant lab coat and a chemical-resistant apron. Primary: Prevents direct skin contact. Secondary: The lab coat and apron provide a robust barrier against spills that could quickly saturate clothing and cause severe burns.[2] Contaminated clothing must be removed immediately and washed before reuse.[2]

| Respiratory | Certified Chemical Fume Hood. | NIOSH/MSHA or EN 149 approved respirator.[1][2] | Primary: A fume hood is the principal engineering control to prevent inhalation of corrosive and irritating vapors.[1][2] Secondary: A respirator should be on standby for emergency situations, such as a significant spill or fume hood failure. |

Procedural Workflow for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow has been designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood Certification & Airflow B Clear Workspace & Locate Safety Equipment (Shower, Eyewash, Spill Kit) A->B C Don PPE (Coat, Goggles, Face Shield, Gloves) B->C D Transfer Chemical Inside Fume Hood Using Inert Tools (e.g., Glass Pipette) C->D E Keep Container Tightly Sealed When Not In Use D->E F Decontaminate Glassware Inside Fume Hood E->F G Doff PPE in Correct Order (Gloves First, then Apron, Face Shield, Goggles) F->G H Dispose of Waste in Designated, Sealed Hazardous Waste Container G->H I Wash Hands Thoroughly After Task Completion H->I

Caption: Step-by-step workflow for the safe handling of Diethyl 3-bromopropylmalonate.

Detailed Step-by-Step Protocol:
  • Preparation and Engineering Controls:

    • 1.1: Before any work begins, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly. This is your primary defense against respiratory exposure.[1][2]

    • 1.2: Ensure the work area within the hood is uncluttered. Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]

    • 1.3: Assemble all necessary glassware and reagents before retrieving the Diethyl 3-bromopropylmalonate.

  • Donning PPE:

    • 2.1: Don your lab coat and chemical-resistant apron.

    • 2.2: Put on your chemical safety goggles, ensuring a snug fit. Place the full-face shield over the goggles.

    • 2.3: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling:

    • 3.1: Perform all manipulations of the chemical deep within the fume hood sash.

    • 3.2: When transferring the liquid, use appropriate tools like a glass pipette or syringe. Avoid pouring directly from large containers to minimize the risk of splashing.

    • 3.3: Keep the reagent bottle tightly closed when not in active use to prevent vapors from accumulating.[4][5]

  • Post-Handling and Doffing PPE:

    • 4.1: Once the experimental use is complete, securely seal the primary container and any temporary vessels containing the chemical.

    • 4.2: Decontaminate any reusable equipment within the fume hood before removing it.

    • 4.3: Doff PPE in a manner that prevents cross-contamination. Remove gloves first, followed by the face shield and goggles. The lab coat should be removed last.

    • 4.4: Immediately wash your hands and any exposed skin thoroughly with soap and water.

Emergency Response: Swift and Correct Action

In the event of an exposure, immediate and correct first aid is critical to mitigating severe injury.

  • IF IN EYES: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from a poison control center or doctor.

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse the affected skin area with a deluge of water/shower for at least 15 minutes. Seek immediate medical attention.

  • IF INHALED: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor immediately.

  • IF SWALLOWED: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of the esophagus.[1] Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are the final steps in a safe handling protocol.

  • Spill Management:

    • For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[2] Place the absorbed material into a suitable, sealed container for disposal.

    • For larger spills, or any spill outside of a fume hood, evacuate the immediate area. Alert your institution's environmental health and safety (EHS) team for emergency cleanup.

  • Waste Disposal:

    • All materials contaminated with Diethyl 3-bromopropylmalonate, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[2]

    • Dispose of contents and containers in an approved waste disposal plant, following all local, regional, and national regulations.[1] Do not empty into drains.[2]

By internalizing the risks and diligently following these procedures, you build a culture of safety that protects not only yourself but your entire research team. Trust in the protocol is trust in your own expertise and preparedness.

References

  • Title: Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 Source: PubChem URL: [Link]

  • Title: Safety Data Sheet: Diethyl malonate Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: Diethyl malonate (Re-issue) Source: Carl ROTH URL: [Link]

  • Title: ICSC 1739 - DIETHYLMALONATE Source: International Labour Organization URL: [Link]

Sources

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